Product packaging for Copper(I) iodide(Cat. No.:)

Copper(I) iodide

Cat. No.: B8608493
M. Wt: 191.46 g/mol
InChI Key: CZZBXGOYISFHRY-UHFFFAOYSA-N
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Description

Significance of Copper(I) Iodide in Contemporary Chemical Science

The importance of this compound in modern chemistry stems from its versatile applications, primarily in organic synthesis and materials science. calibrechem.comchemiis.comnbinno.com

In the realm of organic synthesis, CuI is a crucial catalyst and co-catalyst for a variety of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. calibrechem.com These reactions are fundamental to constructing complex organic molecules for pharmaceuticals and fine chemicals. chemiis.com Notable examples include:

Sonogashira Coupling: CuI is a widely used co-catalyst with palladium complexes to facilitate the coupling of terminal alkynes with aryl or vinyl halides. calibrechem.com

Ullmann Condensation: It catalyzes the formation of carbon-carbon bonds, a key reaction in the synthesis of many organic materials. chemiis.comnbinno.com

Negishi Coupling: Recent studies have demonstrated that CuI can effectively catalyze the cross-coupling of organozinc compounds with aryl iodides under ligand-free conditions. calibrechem.comnbinno.com

Heck, Stille, and Suzuki Reactions: CuI is utilized in these palladium-catalyzed processes to form essential chemical bonds. bionity.com

Click Chemistry: The compound is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" used for efficiently creating 1,2,3-triazoles. calibrechem.comnbinno.com

In materials science, CuI is recognized as a promising p-type semiconductor. oaepublish.com It possesses a unique combination of properties including a wide direct band gap (~3.1 eV), high hole mobility, and excellent optical transparency, making it a compelling alternative to p-type oxide semiconductors. oaepublish.comuni-leipzig.de This has led to its application in various electronic and optoelectronic devices:

Solar Cells: It is used as a hole transport layer in dye-sensitized, polymer, and perovskite solar cells due to its high conductivity and low cost.

Organic Light-Emitting Diodes (OLEDs): As an effective p-type semiconductor, it is essential for manufacturing energy-efficient OLEDs. chemiis.com

Transparent Electronics: Its optical transparency and conductivity make it suitable for developing transparent transistors, conductors, and diodes. oaepublish.comresearchgate.net

Beyond these primary fields, CuI serves as a heat stabilizer in nylon for the automotive and textile industries and as a dietary source of iodine in animal feed and table salt. wikipedia.orgbionity.com

Scope and Relevance of Academic Inquiry into this compound

Academic and industrial research continues to explore and expand the applications of this compound, driven by its unique catalytic and semiconductor properties. chemiis.comresearchgate.net The scope of this inquiry is broad, with several key areas of focus.

A significant area of research involves the synthesis and application of CuI nanostructures. tandfonline.com Copper iodide nanoparticles (CuI NPs) are being investigated as highly efficient and reusable heterogeneous catalysts in organic synthesis, offering advantages like high atom economy and simple preparation. tandfonline.com These nanomaterials exhibit a large surface-to-mass ratio, enhancing their catalytic activity compared to bulk materials. tandfonline.com

In materials science, a major research trend is the study of point defects in CuI to optimize its semiconductor properties. researchgate.netaip.org Theoretical and experimental studies focus on understanding how native defects, such as copper vacancies, influence its electrical conductivity and optical properties. researchgate.netaip.org This research is critical for enhancing the performance of CuI-based electronic devices. oaepublish.com For instance, precision doping with iodine has been shown to dramatically improve the electrical conductivity and thermoelectric performance of CuI films. acs.org

Furthermore, the combination of this compound with organic ligands to create hybrid materials is a burgeoning field. researchgate.net These materials can form a vast array of molecular complexes and extended networks with tunable photophysical properties. researchgate.net The primary focus is on their luminescent characteristics, which can be modulated by altering the chemical structure, leading to potential applications in OLEDs and optical sensors. researchgate.net Research is also directed at making these materials more processable for integration into real-world devices. researchgate.net

Summary of Research Focus on this compound
Research AreaObjective and Relevance
CatalysisDevelopment of new, more efficient catalytic systems for organic synthesis, including the use of CuI nanoparticles as reusable heterogeneous catalysts. calibrechem.comtandfonline.com
Materials Science (Semiconductors)Investigation of point defects and doping strategies to enhance the p-type conductivity and thermoelectric properties for next-generation transparent electronics and energy harvesting. oaepublish.comresearchgate.netacs.org
Hybrid MaterialsSynthesis of CuI-organic ligand clusters with diverse structures and tunable luminescent properties for applications in LEDs and sensors. researchgate.net
PhotophysicsFundamental studies of the optical and electronic properties, including excitonic behavior and dielectric function, to inform the design of optoelectronic devices. uni-leipzig.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuHI B8608493 Copper(I) iodide

Properties

Molecular Formula

CuHI

Molecular Weight

191.46 g/mol

IUPAC Name

copper;hydroiodide

InChI

InChI=1S/Cu.HI/h;1H

InChI Key

CZZBXGOYISFHRY-UHFFFAOYSA-N

Canonical SMILES

[Cu].I

Origin of Product

United States

Synthetic Methodologies for Copper I Iodide and Its Derivatives

Laboratory Synthesis Pathways

Laboratory synthesis of copper(I) iodide primarily involves two main approaches: the reduction of copper(II) salts and direct elemental reactions.

Reduction of Copper(II) Salts

A common laboratory method for preparing this compound involves the reduction of copper(II) salts stackexchange.com. This typically entails mixing an aqueous solution of a soluble copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with an aqueous solution of potassium iodide (KI) or sodium iodide (NaI) wikipedia.orgatamanchemicals.comacs.orgchemeurope.comscribd.comchemicalforums.com.

To maximize the yield of CuI and prevent the loss of iodide as molecular iodine, a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium metabisulfite, is often added to convert the molecular iodine back to iodide scribd.comsciencemadness.org. For instance, a procedure might involve dissolving copper(II) sulfate pentahydrate in water, followed by the addition of potassium iodide and sodium thiosulfate, which leads to the precipitation of this compound scribd.com. The reaction rate is notably influenced by the concentrations of the copper(II) sulfate and potassium iodide, with more diluted solutions slowing down the process researchgate.net.

Direct Elemental Reaction Approaches

This compound can also be synthesized through the direct reaction of elemental copper and iodine wikipedia.orgatamanchemicals.comacs.org. One such method involves heating iodine and copper in concentrated hydroiodic acid (HI) wikipedia.orgatamanchemicals.com. Another approach describes the direct reaction of these elements in a toluene (B28343) solvent acs.orgmessiah.edu. This direct synthesis method is considered advantageous in terms of green chemistry principles, as it typically maximizes atom economy and produces fewer hazardous byproducts, avoiding the formation of irritants like sodium tetrathionate (B1226582) or sodium thiosulfate that can arise from other synthetic routes stackexchange.com.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly applied to CuI synthesis, focusing on environmentally benign methods that reduce or eliminate hazardous substances.

Plant Extract-Mediated Routes

Plant extract-mediated synthesis is a rapidly growing green chemistry approach for producing CuI nanoparticles. These methods are favored for their eco-friendliness, reduced toxicity, and the ability of plant extracts to serve as both reducing and capping/stabilizing agents plantarchives.orgcardiff.ac.ukoalib.comresearchgate.netnih.govui.ac.idresearchgate.netmdpi.commdpi.com. The biomolecules present in these extracts, including anthocyanins, polyphenols (e.g., morin (B1676745) hydrate, gallic acid), flavonoids, terpenoids, alkaloids, proteins, and organic acids, facilitate the reduction of metal ions and control the growth of CuI crystals plantarchives.orgcardiff.ac.ukoalib.comnih.govui.ac.idresearchgate.netmdpi.commdpi.comresearchgate.net.

Several plant extracts have been successfully employed for CuI nanoparticle synthesis:

Pomegranate juice extract , rich in anthocyanin, acts as both a reductant and a capping agent, yielding spherical CuI nanoparticles with sizes typically between 27.36 and 31.06 nm plantarchives.orgcardiff.ac.ukresearchgate.net. The amount of pomegranate juice used can influence the resulting nanostructure morphology cardiff.ac.uk.

Hibiscus rosa-sinensis L. flower extract contains anthocyanin and cyanidin-3-sophoroside, which function as reducing and capping agents cardiff.ac.ukresearchgate.netresearchgate.net.

Kidney bean seed extract , also high in anthocyanin content, has been utilized for CuI nanoparticle synthesis cardiff.ac.ukresearchgate.netresearchgate.net.

Red cabbage extract serves as a reducing and capping agent, converting Cu(II) to Cu(I) and stabilizing CuI nanocrystallites at ambient temperatures researchgate.netresearchgate.net.

Morin hydrate , a polyphenol, has been used as a reducing and stabilizing agent in an ethanolic solution containing copper(II) sulfate and potassium iodide to form CuI nanoparticles cardiff.ac.uk.

Gallic acid acts as a reducing and capping agent, influencing the size of the synthesized CuI nanoparticles. For instance, CuI nanoparticles synthesized with gallic acid concentrations of 0 mM, 2.5 mM, and 5.0 mM yielded average sizes of 41.45 nm, 43.51 nm, and 49.71 nm, respectively researchgate.net.

This green synthesis approach is generally characterized by its rapidity, cost-effectiveness, and suitability for room-temperature operations plantarchives.orgcardiff.ac.ukoalib.com.

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, which often involves simple manual grinding or ball milling, offers a solvent-free or minimal-solvent route for preparing copper iodide and its derivatives, aligning with green chemistry principles researchgate.netbeilstein-journals.orgrsc.orgrsc.orgdntb.gov.ua. This method has been effectively used to synthesize highly luminescent hybrid phosphors based on copper iodide, such as Cu₂I₂(tpp)₂(L)ₙ (where tpp is triphenylphosphine (B44618) and L is a ligand), which have demonstrated high internal quantum yields, sometimes exceeding 92% rsc.org.

Mechanochemical approaches also enable the exploration of diverse coordination geometries for copper iodide complexes rsc.org. For example, this compound has been employed as a catalyst in mechanochemical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, achieving high product yields (up to 92%) beilstein-journals.org. The addition of N,N-diisopropylethylamine (DIPEA) can further enhance yields by facilitating the deprotonation of the alkyne substrate beilstein-journals.org. This synthesis method is advantageous for its scalability, reduced cost, and minimized use of auxiliary substances rsc.org.

Nanoparticle Synthesis Techniques for this compound

Various techniques are employed for the synthesis of this compound nanoparticles (CuI NPs), with the goal of controlling their size, morphology, and properties for specific applications cardiff.ac.ukjocpr.commdpi.combohrium.comresearchgate.netjocpr.com.

Common methods include:

Precipitation Method: CuI NPs can be produced via precipitation, often in an ethanol (B145695) medium, resulting in highly crystalline gamma-phase CuI bohrium.com. This method can also involve simple reactions at room temperature, such as between copper acetate (B1210297), hydroxylamine (B1172632) hydrochloride, potassium iodide, and sodium hydroxide (B78521) in the presence of deionized gelatin, yielding porous spherical CuI nanoparticles with average diameters of 0.3–0.6 µm, composed of subunits approximately 9 nm in size .

Hydrothermal and Solvothermal Methods: These techniques involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under elevated temperature and pressure, leading to the intrinsic production of nano/micro-sized particles researchgate.net. For instance, γ-CuI nanoparticles with diameters of 30–40 nm have been prepared using a complex compound method in a de-ionized water/ethanol mixture at room temperature researchgate.net. Hydrothermal methods are widely used for metallic nanoparticle synthesis, allowing control over particle size and shape by adjusting parameters like precursor salts, reducing agents, and stabilizers nih.govbrjac.com.brresearchgate.net.

Electro-explosion of Wire: This technique can be adapted for the synthesis of pure γ-CuI nanoparticles. It involves exploding a high-purity copper wire in a reactor vessel containing iodine dissolved in distilled water, where Cu⁺ ions react with I⁻ ions to form CuI nanoparticles jocpr.comjocpr.com. This method is considered straightforward and cost-effective for producing pure, single-phase γ-CuI nanoparticles jocpr.com.

Pulsed Laser Deposition (PLD): PLD is utilized for depositing CuI thin films cardiff.ac.ukbohrium.comresearchgate.net. It is capable of producing highly transparent p-type γ-CuI thin films with enhanced thermoelectric properties bohrium.com.

Pulsed Laser Fragmentation in Liquids (PLFL): This method involves ns-pulsed laser irradiation of CuI powder suspended in liquids such as water or ethyl acetate. This fragmentation mechanism yields colloidal CuI nanoparticles with mean diameters of 31 nm (±11 nm) in water and 18 nm (±7 nm) in ethyl acetate rsc.org.

Chemical Vapor Deposition (CVD) / Metal-Organic Chemical Vapor Deposition (MOCVD): CVD is a scalable process for producing thin films researchgate.netacs.org. While direct CVD of CuI thin films can be challenging, a two-step conversion process exists where Cu₂S or Cu₂O films (initially grown by CVD) are exposed to hydrogen iodide vapor to convert them into γ-CuI researchgate.netacs.org. MOCVD has been used to form single crystals and thin films of γ-CuI on various substrates using precursors like cyclopentadienylcopper triethylphosphine (B1216732) and ethyl iodide researchgate.net. CuI has also served as a precursor in CVD for synthesizing other nanoparticles, such as copper-indium-diselenide (CuInSe₂) for solar cell applications, with parameters like precursor dose, ratio, carrier gas flow rate, temperature, and deposition time being optimized ntu.edu.sg.

Solution-based techniques: These include liquid phase reactions and solvent evaporation mdpi.comresearchgate.net. For example, CuI nanoparticles have been synthesized by decomposing a CuI N,N-dimethylformamide (DMF) dispersion using water, followed by dispersion in acetonitrile (B52724) for spin-coating applications mdpi.com. Successive Ionic Layer Adsorption and Reaction (SILAR) is another solution-based method for room-temperature deposition of p-type CuI thin films from an aqueous environment researchgate.netmdpi.com.

Vacuum Evaporation: This technique is also noted for CuI preparation researchgate.net.

The table below summarizes some reported nanoparticle sizes obtained via green synthesis and other nanoparticle synthesis techniques.

Synthesis Method / ExtractAverage Nanoparticle Size (nm)Reference
Pomegranate juice extract27.36 to 31.06 plantarchives.orgcardiff.ac.ukresearchgate.net
Gallic acid (0 mM)41.45 researchgate.net
Gallic acid (2.5 mM)43.51 researchgate.net
Gallic acid (5.0 mM)49.71 researchgate.net
Porous spherical CuI (subunits)~9 (overall 300-600 nm)
γ-CuI (water/ethanol mixture)30–40 researchgate.net
Pulsed laser fragmentation (water)31 (±11) rsc.org
Pulsed laser fragmentation (ethyl acetate)18 (±7) rsc.org
CuInSe₂ by CVD (using CuI)~60 ntu.edu.sg

Liquid-Phase Routes and Solution Precursors

Liquid-phase routes offer cost-effective and straightforward approaches for synthesizing this compound, particularly in nanoparticle form. Polycrystalline CuI nanoparticles can be prepared from a copper(I)-N,N-dimethylformamide (Cu+-DMF) solution precursor, where a passivation layer of Cu+-DMF adsorbed on the particle surface facilitates nanoparticle formation. researchgate.net The addition of water to a CuI/DMF solution can lead to the decomposition of the complex formed, yielding nanoscaled CuI. researchgate.net Nanoparticles synthesized via this method exhibit good dispersion in suspension. researchgate.net

Other solution-based synthesis techniques for CuI include coprecipitation, sol-gel processing, microemulsion, hydrothermal methods, solvothermal methods, template syntheses, and biomimetic syntheses. researchgate.net A common chemical route involves the fast redox reaction between copper(II) and iodide anions in aqueous or ethanol-containing solutions, leading to the formation of multidimensional CuI crystals. mdpi.com

For thin film deposition, the Successive Ionic Layer Adsorption and Reaction (SILAR) method has been employed. This technique allows for the room-temperature deposition of p-type γ-CuI thin films from an aqueous environment onto substrates like glass and copper. In the SILAR process, a cationic precursor solution containing copper sulfate (CuSO4) and sodium thiosulphate (Na2S2O3) (acting as a ligand and reducing agent for Cu(II) to Cu(I) conversion) is used, with potassium iodide serving as the iodide source. mdpi.com The homogeneity and thickness of the resulting film are influenced by factors such as the molar ratio of CuSO4:Na2S2O3, the repetition and duration of each cycle, and the substrate type. For instance, CuI films deposited on FTO (Fluorine-doped Tin Oxide) substrates tend to exhibit more uniform surface coverage and lower surface roughness compared to those on glass. mdpi.com

Spin coating is another solution-processed method where CuI powder, dissolved in solvents like dipropyl sulfide, is spin-coated onto a substrate and subsequently annealed. mdpi.com Furthermore, amorphous CuI semiconductors have been synthesized using precursor solutions of CuI powder dissolved in co-solvents such as acetonitrile–ethanolamine and methoxyethanol–ethanolamine for applications in thin-film transistors. mdpi.com The spray deposition technique, which involves spraying a solution onto a substrate, also enables control over film thickness and facilitates large-area fabrication. mdpi.com

Electro-Explosion of Wire Methods

The electro-explosion of wire (EEW) method is a simple, cost-effective, and environmentally friendly technique for synthesizing pure, single-phase γ-CuI nanoparticles. jocpr.comjocpr.comsphinxsai.com This process involves the explosion of a high-purity copper wire (e.g., 0.3 mm in diameter) against a copper plate within a reactor vessel containing iodine dissolved in distilled water. jocpr.comjocpr.com The explosion generates Cu+ ions, which subsequently react with the I- ions present in the solution to form CuI nanoparticles. jocpr.com

The resulting CuI nanoparticles are typically obtained as a white colloidal suspension, which can then be centrifuged to yield powder samples. jocpr.com Characterization of these nanoparticles can be performed using various techniques, including X-ray diffraction (XRD) for structural analysis, EDX analysis for elemental composition, UV-Vis spectrophotometry for optical absorption, Fourier Transform Infrared (FT-IR) spectroscopy, fluorimetry for fluorescent behavior, and scanning electron microscopy (SEM) for microstructure. jocpr.comjocpr.com

EEW can also be utilized to produce CuI nanoparticles that are subsequently used for fabricating thin films via spin coating. Research indicates that the crystallinity and crystalline size of these CuI thin films can decrease with an increase in the copper wire diameter used during the explosion. sphinxsai.com Furthermore, the optical band gap of CuI thin films produced by this method has been observed to decrease from 3.24 eV to 3.18 eV as the copper wire diameter increases from 0.18 mm to 0.3 mm, a phenomenon attributed to the corresponding increase in particle size. sphinxsai.com

Gamma Irradiation Enhanced Synthesis

Gamma irradiation presents a "green" and cost-effective approach for the synthesis of copper iodide nanoparticles (CuI-NP). core.ac.ukresearchgate.netdntb.gov.ua Studies have shown that gamma-irradiated CuI nanoparticles (CuI-NP-γ) possess enhanced surface activity and a more charged nature compared to their non-irradiated counterparts. core.ac.ukresearchgate.net This heightened activity can lead to improved performance in various applications, such as spectroscopic sensing. For instance, in the detection of cancer biomarkers, γ-irradiated CuI-NP has demonstrated the ability to deliver higher signal enhancement and achieve a lower limit of detection (LOD). Specifically, the LOD for the cancer biomarker CA 19-9 was reduced from 0.082 U/mL to 0.066 U/mL using γ-irradiated CuI-NP. core.ac.uk

Thin Film Deposition Strategies for this compound

The fabrication of this compound thin films is crucial for its integration into various optoelectronic devices. Several physical and chemical deposition techniques are employed to achieve high-quality CuI films.

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses vacuum deposition processes where a material transitions from a solid phase to a vapor phase and then condenses back into a solid phase, forming a thin film. Sputtering and thermal evaporation are prominent PVD techniques used for CuI thin film deposition. mdpi.com

Sputtering is a widely utilized and cost-effective technique for depositing CuI thin films, offering the advantage of large-area deposition. pnas.orgpnas.org Both reactive and nonreactive forms of direct current (dc), radio frequency (rf), and magnetron sputtering can be employed. pnas.orgpnas.org

Reactive sputtering, in particular, offers significant advantages over conventional sputtering from CuI targets. It leverages the high conductivity of a copper metal target to achieve a higher plasma density, which contributes to greater uniformity of the deposited films. Additionally, this method circumvents challenges associated with sintering CuI target pellets. pnas.orgpnas.org In reactive sputtering, a gas mixture of iodine vapor and argon is supplied. The ionization of molecular iodine during the sputtering process significantly enhances the chemical reaction between the iodine and the sputtered copper metal, enabling the synthesis of CuI thin films even at room temperature. pnas.orgpnas.org This highly reactive iodine environment promotes an iodine-rich equilibrium growth condition, which is beneficial for inducing holes in the CuI by creating copper vacancies, thereby improving its electrical conductivity. pnas.org

Reactive sputtering at room temperature has successfully achieved degenerate p-type conduction in CuI thin films. pnas.orgpnas.orgnih.gov As-deposited CuI thin films prepared by this method have demonstrated a room-temperature conductivity of approximately 156 S/cm. This conductivity can be further enhanced to about 283 S/cm through iodine doping. pnas.orgpnas.orgnih.gov These films also exhibit high transparency, typically ranging from 60% to 85% in the visible spectral range. pnas.orgpnas.orgnih.gov

Research indicates that the conductivity of CuI thin films grown via reactive sputtering increases with a higher iodine-to-argon ratio in the sputtering gas, primarily due to an increase in hole concentration. pnas.org Furthermore, the crystallinity of the films can be improved by increasing the substrate temperature during deposition, as evidenced by a reduction in the full width at half maximum (FWHM) of the (111) X-ray diffraction peaks. pnas.org

Thermal evaporation is a widely used physical vapor deposition (PVD) technique for the fabrication of CuI thin films. pnas.orgias.ac.inmdpi.commdpi.comresearchgate.netresearchgate.net This method involves heating the source material (CuI powder or copper metal) in a vacuum chamber until it vaporizes, and the vapor then condenses onto a cooler substrate to form a thin film. mdpi.com

There are two primary approaches for depositing CuI thin films using thermal evaporation:

Direct Evaporation of CuI: CuI powder can be directly evaporated onto the substrate. ias.ac.inmdpi.com Electron-beam evaporation (e-beam evaporation), a variant of thermal evaporation, has been successfully employed to deposit nearly stoichiometric CuI thin films on various substrates, including glass and perovskite layers. ias.ac.in Films produced by e-beam evaporation typically exhibit a highly oriented γ-phase CuI with nanostructured grains and a bandgap of 3.1 eV. ias.ac.in

Two-Step Process (Cu deposition followed by iodization): Alternatively, a thin film of copper metal is first deposited by thermal evaporation, followed by an iodization process in a controlled atmosphere to convert the copper into CuI. ias.ac.inmdpi.com

Thermal evaporation processes can be performed at relatively low temperatures, ranging from room temperature up to 230 °C, making them suitable for various applications, including the fabrication of CuI/Si heterojunctions. mdpi.comresearchgate.net To further enhance the electrical characteristics (such as carrier density and mobility) of thermally evaporated CuIx layers, iodine annealing can be performed. This annealing typically occurs at temperatures between 100 °C and 180 °C under an N2 gas atmosphere, with iodine metallic powder providing the necessary iodine vapor for the reaction. mdpi.com The formation of copper-poor and iodine-rich compositions through this iodization process leads to a lower formation energy for copper vacancies (Vcu), which in turn increases the hole concentration and thus the conductivity of the film. mdpi.com

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a vacuum-based technique recognized for its ability to deposit high-purity films and maintain stoichiometry oaepublish.com. In PLD, a high-power laser vaporizes a CuI target, and the ablated material is deposited onto a substrate oaepublish.comaip.org. This method offers precise control over film thickness and large-area uniformity, making it suitable for large-scale manufacturing oaepublish.com.

Research findings indicate that the characteristics of CuI films grown via PLD are significantly influenced by the substrate temperature during deposition aip.org. Increasing substrate temperatures lead to notable improvements in crystallinity compared to room temperature deposition aip.org. PLD allows for systematic variation of hole carrier density (p) between 5 × 10¹⁶ cm⁻³ and 1 × 10¹⁹ cm⁻³, with reported hole mobilities reaching up to 20 cm²/V·s for lower carrier densities aip.orgresearchgate.net. Films grown by PLD can exhibit high transparency, up to 80%, and oriented growth in the (111) direction, with a smooth surface roughness of approximately 1 nm researchgate.net.

PLD can also be used to synthesize CuI nanoparticles by ablating a CuI target in water aip.org. Studies have shown that CuI nanoparticles produced this way exhibit a lognormal size distribution, with diameters ranging from 12 nm to 65 nm, and an average size of 62.18 nm as determined by X-ray diffraction (XRD) aip.org.

Glancing Angle Deposition (GLAD)

While Glancing Angle Deposition (GLAD) was specifically mentioned in the outline, detailed research findings exclusively on GLAD for this compound synthesis were not extensively found in the provided search results. However, GLAD is a specialized physical vapor deposition technique that involves depositing material at oblique angles to create nanostructured films with tailored morphologies. It falls under the broader category of physical vapor deposition (PVD) methods, which include techniques like thermal evaporation and sputtering, commonly used for CuI thin film fabrication bohrium.com.

Wet Chemical Deposition Methods

Wet chemical deposition methods, also known as solution-processed methods, are cost-effective and adaptable for depositing CuI thin films, especially on flexible substrates oaepublish.combohrium.com. These methods involve the use of copper and iodide precursors in a solution, allowing for film formation through various techniques.

Common wet chemical deposition techniques for CuI include:

Spin Coating: This method can form uniform films with controlled parameters, finding applications in thin-film transistors (TFTs) and solar cells bohrium.com.

Spray Deposition: Offers advantages for large-area cell fabrication bohrium.com.

Spray-Spin Coating: Combines aspects of both spray and spin coating bohrium.com.

Drop Casting: A simple technique suitable for industrial deposition bohrium.com.

Successive Ionic Layer Adsorption and Reaction (SILAR): A scalable method for CuI film deposition bohrium.com. In SILAR, CuI films are typically formed using aqueous solutions, with potassium iodide serving as the anion source mdpi.comresearchgate.net. The homogeneity and thickness of the film are influenced by factors such as the molar ratio of precursors, repetition of cycles, and soaking times mdpi.com. For example, a CuI film with a thickness of 250–300 nm and 75% transmission in the visible region was obtained by controlling the soaking time (5 s Cu²⁺:5 s water:20 s I⁻:5 s water) and performing 25 cycles mdpi.com.

Chemical Bath Deposition (CBD): A cost-effective and highly manageable approach for fabricating thin films bohrium.commdpi.comresearchgate.net. CBD typically uses an aqueous solution bath at room temperature, containing copper(II) sulfate (CuSO₄) with sodium thiosulfate (Na₂S₂O₃) as reducing and complexing agents, to which potassium iodide (KI) is added mdpi.comresearchgate.net. The thickness of the resulting film is correlated with parameters like pH, deposition rate, and bath temperature mdpi.com.

Printing Techniques: Including inkjet printing, transfer printing, spray printing, and blade coating, are also employed for CuI deposition bohrium.com.

Wet chemical methods are often favored for their low processing temperatures and adaptability to various substrates oaepublish.com. For instance, CuI films can be deposited on polyester (B1180765) spacer fabrics for flexible thermoelectric devices nih.gov.

Solid-Gas Reaction and Iodination Processes

Solid-gas reaction and iodination processes are straightforward and common methods for fabricating this compound films, often involving the conversion of a copper or copper precursor film to CuI by exposure to an iodine-rich environment oaepublish.comdiva-portal.orgresearchgate.net. This spontaneous iodination can occur regardless of the iodine state (vapor, solid, or dissolved in solvent) oaepublish.com.

Key aspects of these methods include:

Vapor Iodination: This involves placing copper precursor films (e.g., Cu, Cu₃N, or Cu₂S) and small iodine particles in a closed system oaepublish.comdiva-portal.org. The reaction typically completes within an hour oaepublish.com. While simple, controlling iodine concentration can be challenging, especially at low temperatures, though heating the iodine container can help oaepublish.com. Conventionally, γ-CuI thin films have been synthesized by the iodination of Cu thin layers with iodine vapor acs.org. However, films produced by this method may have a rough surface, leading to a frosted-glass-like appearance acs.org.

Solid Iodination: This method involves the chemical reaction between copper precursor films and solid-phase iodine oaepublish.comacs.org. For example, the reaction between Cu₃N thin films and solid-phase iodine at 25 °C has been shown to yield highly transparent polycrystalline γ-CuI films with a shiny appearance and significantly lower root-mean-square roughness values (8–12 nm) compared to vapor iodination acs.org. This results in specular transmittance of over 75% in the visible region acs.org.

Liquid Iodination: Using non-polar solvents like hexane (B92381) in liquid iodination can result in good morphology and high electrical conductivity oaepublish.com. This method can also reduce doping formation energy and allow for easier control of iodine concentration by adjusting the solution's concentration oaepublish.com.

Two-step processes: Some approaches combine chemical solution deposition with a gas-solid reaction. For example, a low-cost, industrially scalable strategy involves the chemical deposition of CuS₂ thin films followed by their halidization through a gas-solid reaction with iodine vapor researchgate.net. This route can produce CuI as transparent and conductive as films obtained by physical techniques coupled with iodination researchgate.net.

Direct Reaction of Elements: In a laboratory setting, CuI can be prepared by directly heating iodine and copper in concentrated hydroiodic acid wikipedia.org. Alternatively, it can be synthesized by mixing an aqueous solution of potassium iodide and a soluble copper(II) salt, such as copper(II) sulfate wikipedia.orgnus.edu.sg. In this latter method, copper(II) iodide (CuI₂) is initially formed but is unstable and rapidly dissociates into this compound (CuI) and elemental iodine (I₂) blogspot.com. Sodium thiosulfate (Na₂S₂O₃) is often used as a reducing agent to prevent the formation of elemental iodine and ensure the desired CuI precipitate nus.edu.sgblogspot.comscribd.com.

A summary of properties obtained from various deposition methods for this compound is presented in the table below.

Property/MethodPulsed Laser Deposition (PLD) aip.orgresearchgate.netWet Chemical Deposition (e.g., SILAR, CBD) mdpi.comresearchgate.netSolid-Gas Iodination (Cu₃N + solid I₂) acs.org
Hole Carrier Density (p) 5 × 10¹⁶ to 1 × 10¹⁹ cm⁻³ aip.orgNot explicitly stated, but carrier concentration ranges from 10¹⁷ to 10¹⁹ cm⁻³ generally reported oaepublish.com8.9 × 10¹⁹ cm⁻³ (as-prepared) acs.org
Hole Mobility (μ) Up to 20 cm²/V·s (for lowest p) aip.orgNot explicitly stated, but high mobility is a general advantage oaepublish.com2.4 cm²/V·s (as-prepared); 9–10 cm²/V·s (heat-treated) acs.org
Resistivity (ρ) 0.1–1 Ω·cm researchgate.netNot explicitly stated, but high conductivity is a general advantage oaepublish.com3.1 × 10⁻² Ω·cm (as-prepared) acs.org
Transparency Up to 80% researchgate.net75% in visible region (for 250-300 nm film via SILAR) mdpi.com>75% in visible region acs.org
Surface Roughness ~1 nm researchgate.netNot explicitly stated, but uniform surface coverage and minimal roughness reported for some solution methods mdpi.com8–12 nm (RMS, significantly lower than vapor iodination) acs.org
Crystallinity Improved with increasing substrate temperature, (111) orientation aip.orgresearchgate.netNanocrystalline, ~60 nm crystal size (CBD/SILAR) researchgate.netPolycrystalline γ-CuI acs.org

Structural Chemistry and Crystallography of Copper I Iodide Systems

Crystalline Polymorphism and Phase Transitions of Bulk CuI

CuI undergoes several phase transitions with increasing temperature, transforming between three primary crystalline polymorphs: γ-CuI, β-CuI, and α-CuI. These transitions are associated with distinct structural arrangements. wikipedia.orgatamanchemicals.combionity.comarxiv.orgmdpi.comoaepublish.comresearchgate.netresearchgate.netchalcogen.roresearchgate.net

The phase transition temperatures for bulk CuI are summarized in the table below:

Phase TransitionTemperature Range (°C)Temperature Range (K)
γ-CuI to β-CuIBelow 390 °C wikipedia.orgatamanchemicals.combionity.com, 369 °C researchgate.netresearchgate.netresearchgate.netBelow 663 K arxiv.orgoaepublish.com, 643 K arxiv.orgoaepublish.comchalcogen.ro
β-CuI to α-CuIBetween 390-440 °C wikipedia.orgatamanchemicals.combionity.com, 407 °C researchgate.netresearchgate.netresearchgate.net645-675 K arxiv.org, 643-673 K oaepublish.comchalcogen.ro
Above 440 °C wikipedia.orgatamanchemicals.combionity.comAbove 713 K arxiv.org, 673 K oaepublish.comchalcogen.ro

Table 1: Crystalline Polymorphs and Phase Transition Temperatures of Bulk CuI

Pressure also influences these phase transitions. For instance, at 4.2 K, structural transitions from γ-CuI to β-CuI occur at 18 kbar, from α-CuI to a tetragonal phase at 46 kbar, and from the tetragonal to α-CuI at 90 kbar. oaepublish.com

The γ-CuI phase is the stable form of copper(I) iodide at lower temperatures, typically below 390 °C (or 643 K). wikipedia.orgatamanchemicals.combionity.comarxiv.orgoaepublish.comresearchgate.netresearchgate.netchalcogen.roresearchgate.net It crystallizes in a cubic zinc blende structure with the space group F-43m. mdpi.comresearchgate.netresearchgate.net In this structure, each copper(I) ion is tetrahedrally coordinated by four iodide ions. wikipedia.orgbionity.comresearchgate.netchalcogen.ro The Cu-I bond distance in the zinc blende structure is reported as 2.338 Å. wikipedia.orgbionity.com The lattice parameters for γ-CuI are a = b = c = 6.034 Å. researchgate.netresearchgate.net This phase functions as a p-type semiconductor. mdpi.comresearchgate.netchalcogen.roresearchgate.net The electron density map of γ-CuI at 300 K indicates copper ions are located at the regular 4c position. rsc.org

The β-CuI phase is stable within a narrow intermediate temperature range, typically between 390 °C and 440 °C (or 645 K and 675 K). wikipedia.orgatamanchemicals.combionity.comarxiv.orgoaepublish.comresearchgate.netresearchgate.netchalcogen.roresearchgate.net It adopts a hexagonal wurtzite structure with the space group P63mc or P3m1. mdpi.comjps.jpjps.jp Similar to the γ-phase, the ions in the wurtzite structure are tetrahedrally coordinated, with a Cu-I distance of 2.338 Å. wikipedia.orgbionity.com The crystal structure of β-CuI at 400 °C has been refined, showing lattice constants of a = 4.279 ± 0.002 Å and c = 7.168 ± 0.007 Å. jps.jp The β-phase functions as an ionic conductor. mdpi.com Recent theoretical research suggests that 2D β-CuI can exhibit remarkable stability under ambient conditions and possesses an ultra-wide direct bandgap of 3.66 eV, distinguishing it from the bulk γ-phase. arxiv.org

The α-CuI phase is the high-temperature form of this compound, stable above 440 °C (or 673 K). wikipedia.orgatamanchemicals.combionity.comarxiv.orgmdpi.comoaepublish.comresearchgate.netresearchgate.netchalcogen.roresearchgate.net It crystallizes in a cubic rock salt structure (Fm3m). mdpi.com This phase acts as a mixed conductor, with Cu²⁺ ions serving as the primary carriers. mdpi.com At 760 K, the α-CuI phase exhibits a large spatial distribution of copper ions and a diffusion pathway along the <100> direction, contributing to its high ionic conductivity. rsc.org

Coordination Environments in this compound Structures

This compound, due to the soft-acceptor nature of the copper(I) ion and the flexibility of iodide as a bridging ligand, exhibits diverse coordination geometries and polymeric architectures. rsc.org

In its bulk crystalline phases, specifically the zinc blende (γ-CuI) and wurtzite (β-CuI) structures, copper(I) ions are characteristically tetrahedrally coordinated by four iodide ions. wikipedia.orgbionity.comresearchgate.netchalcogen.ro This fundamental tetrahedral geometry is also observed in various this compound coordination complexes and polymers, although often in a distorted form. rsc.orgnih.govrsc.orgresearchgate.net For instance, in some coordination polymers, Cu atoms are tetrahedrally coordinated to three iodide atoms and one nitrogen atom from a ligand. rsc.org Distorted tetrahedral geometries are common, with I—Cu—I and I—Cu—L (where L is a ligand) angles varying from approximately 97° to 120°. rsc.orgnih.gov Cuprophilic interactions (weak to moderately strong Cu...Cu interactions) can also be present, with internuclear Cu...Cu distances ranging from 2.5803 Å to 2.8485 Å in dimeric and tetrameric complexes. nih.govmdpi.comacs.org

This compound is fundamentally an inorganic polymer. wikipedia.orgatamanchemicals.combionity.com Its ability to form varying dimensional networks (0D, 1D, 2D, and 3D) is a hallmark of its structural chemistry, often achieved through the incorporation of bridging ligands. rsc.orgmdpi.comrsc.orgacs.orgrsc.orgacs.orgresearchgate.net

Examples of these architectures include:

Dimeric and Tetrameric Complexes: Discrete dimeric and tetrameric complexes, such as those with Cu₄(μ₃-I)₄ cores, can be formed, where copper atoms often exhibit distorted tetrahedral geometries. nih.gov

One-Dimensional (1D) Polymers: These can manifest as chains, including helical chains. For instance, a chiral coordination polymer has been reported containing an inorganic layer composed of three interwoven 1D [CuI]n helices. rsc.orgrsc.org Other 1D polymers feature copper(I) centers linked into helical chains through μ₂-bridging ligands. researchgate.net

Two-Dimensional (2D) Polymeric Sheets: Layered structures are also observed, where Cu atoms are coordinated by bridging iodide ions and ligands to form extended sheets. nih.gov Some 2D coordination polymers are based on Cu(I)-I double chains. acs.org

Three-Dimensional (3D) Frameworks: More complex 3D inorganic-organic hybrid coordination polymers can be constructed, where the iodide anion is an essential element of the framework, connected by organic ligands. rsc.orgrsc.org

The versatility in forming these polymeric architectures stems from the flexible coordination sphere of the copper(I) ion and the various bridging modes (e.g., μ₂, μ₃, or μ₄) that iodide ligands can adopt. rsc.org The specific architecture formed can be influenced by ligand design, stoichiometry, and reaction conditions. mdpi.comacs.org

Supramolecular Assembly and Cluster Formations

The ability of this compound to form a wide array of supramolecular structures, ranging from discrete clusters to extended one- and two-dimensional coordination polymers, is a defining characteristic of its chemistry. This structural diversity is often influenced by the choice and design of organic ligands that coordinate to the copper(I) centers.

One of the most prevalent and well-studied structural motifs in this compound chemistry is the cubane-like {Cu4I4} cluster. This tetranuclear core consists of four copper atoms and four iodine atoms arranged in an alternating fashion, forming a distorted cube. Each copper atom typically adopts a pseudo-tetrahedral coordination environment, often with three iodide atoms and one external ligand, such as a phosphine (B1218219). mdpi.com

Research has shown that these cubane (B1203433) clusters can exhibit interesting photophysical properties, including luminescence. For instance, a series of tetranuclear copper-iodide clusters with the general formula [Cu(μ3-I)P]4, where P represents a phosphine ligand, have been synthesized and characterized. These complexes feature the {Cu4I4} cubane motif, with phosphine ligands coordinated to each copper atom. The Cu-I bond distances in these cubanes are typically within the range of reported values for similar compounds, while Cu···Cu distances average around 2.95 Å, suggesting weak or no cuprophilic interactions in some cases. mdpi.com

Derivatives of the cubane motif also exist, such as the "eared cubane" [Cu6I6] inorganic core. This structure can be conceptualized as the fusion of a standard [Cu4I4] cubane with an open [Cu4I4] unit. In such structures, all six copper atoms maintain a tetrahedral environment, with varying coordination spheres (e.g., CuI3P, CuI2P2, or CuI4). acs.org

Table 1: Representative Cu-I and Cu...Cu Distances in {Cu4I4} Cubane Motifs

Compound TypeCu-I Bond Distance (Å)Cu...Cu Distance (Å)Reference
γ-CuI (Zinc Blende)2.338N/A wikipedia.org
[Cu(μ3-I)P]4 (Phosphine Ligands)~2.69 (average)~2.95 (average) mdpi.com
Cu4I4(THT)4 (THT = tetrahydrothiophene)N/A2.636–2.759 wm.edu
[Cu4I4py4] (py = pyridine)2.702.69 rsc.org

This compound readily forms one-dimensional (1D) coordination polymers, where CuI units are linked together by bridging organic ligands to create extended chain structures. The specific topology of these 1D polymers is highly dependent on the design and coordination modes of the ligands. acs.orgnih.govresearchgate.netcnr.it

Common structural motifs observed in 1D this compound coordination polymers include:

Double-stranded stair: Characterized by a [Cu2I2]n composition, built from distorted tetrahedral Cu(I) atoms and μ3-iodide ions. researchgate.netcnr.it

Zig-zag chain: Another frequent motif, often found in combination with the double-stranded stair. researchgate.netcnr.it

Looped-chain and staircase double-chain: These motifs have been observed in coordination polymers formed with benzotriazol-1-yl-based pyridyl ligands. For example, [Cu2I2(4-pbt)]n forms a looped-chain [Cu2I2]n array, while [Cu3I3(3-pbt)]n forms a staircase double-chain [Cu3I3]n array. rsc.org

The angular or linear nature of bridging ligands plays a crucial role in directing the assembly of these 1D architectures. For instance, the linear ligand 1,4-bis-(4-pyridyl)-benzene (dpb) reacts with CuI to form [CuI(dpb)]n, which incorporates a 1D (CuI)n chain structure. nih.gov Similarly, the reaction of CuI with 2-(1-(pyridin-2-yl)-1H-pyrazolyl)pyridine (2,2′-pypzpy) can yield a binuclear complex [{(2,2′-pypzpy)Cu}(μ-I)]2, while other pyridyl-pyrazolylpyridine ligands lead to 1D polymers. acs.org

Table 2: Examples of One-Dimensional this compound Coordination Polymers

ComplexLigandStructural MotifReference
[{Cu3(μ3-I)3}(μ-3,2′-pypzpy)]n3-(1-(pyridin-2-yl)-1H-pyrazolyl)pyridine1D Polymer acs.org
[{Cu(μ3-I)}2(4,2′-pypzpy)2{Cu(μ-I)}2]n4-(1-(pyridin-2-yl)-1H-pyrazolyl)pyridine1D Polymeric Complex acs.org
[CuI(dpb)]n1,4-bis-(4-pyridyl)-benzene (dpb)1D (CuI)n Chain nih.gov
[Cu2I2(TT-Py)]n3-(Pyridin-2-yl)triimidazotriazine (TT-Py)Double-stranded stair and zig-zag chain researchgate.netcnr.it
[Cu2I2(4-pbt)]n1-(4-pyridylmethyl)-1H-benzotriazole (4-pbt)1D Looped-chain [Cu2I2]n rsc.org
[Cu3I3(3-pbt)]n1-(3-pyridylmethyl)-1H-benzotriazole (3-pbt)1D Staircase double-chain [Cu3I3]n rsc.org

Beyond one-dimensional chains, this compound can also assemble into two-dimensional (2D) layered structures, often referred to as sheets. These structures are typically formed through the interconnection of CuI units and bridging ligands, creating extended networks in two dimensions. acs.orgrsc.orgnih.govnih.govarxiv.org

The design of the organic ligand is critical in directing the formation of these 2D architectures. For instance, the reaction of CuI with 1-(2-pyridylmethyl)-1H-benzotriazole (2-pbt) under hydrothermal conditions yields [CuI(2-pbt)]n, a 2D (4,4) sheet structure containing rhomboid [Cu2I2] dimeric units. These sheets can further extend into a three-dimensional framework through interlayer C–H···π supramolecular interactions. rsc.org

Another example involves the formation of [{Cu2(μ-I)(μ3-I)}2(3,2′-pypzpy)2]n, a 2D polymer obtained from CuI and 3-(1-(pyridin-2-yl)-1H-pyrazolyl)pyridine. acs.org Furthermore, 2D layered structures can also be based on larger copper-iodide clusters, such as (CISDM)4[Cu4I8]·2H2O (CISDM = cis-2,6-dimethylmorpholine), which features [Cu4I8]4− cluster polyhedrons connected to each other and surrounded by CISDM cations. rsc.org Some 2D polymeric sheets are based on fused Cu3I3 six-membered rings with a screw-boat conformation. nih.gov

Interestingly, 2D forms of this compound, such as the β-CuI phase with a wurtzite structure, which is typically stable only at elevated temperatures (between 645 K and 675 K), have been successfully stabilized under ambient conditions. This has been achieved by growing them directly in graphene encapsulation using graphene oxide as a template material, offering a pathway to study exotic layered materials. nih.govarxiv.orgarxiv.org

Cuprophilic interactions refer to attractive forces between closed-shell copper(I) ions, typically observed in multinuclear copper(I) complexes. These interactions are characterized by Cu···Cu internuclear distances that are often shorter than or close to the sum of the van der Waals radii of copper (approximately 2.8 Å). mdpi.comwm.eduresearchgate.netsemanticscholar.orgrsc.orgnih.gov

Observed Cu···Cu distances in this compound complexes exhibiting cuprophilic interactions typically range from 2.42 Å to 2.85 Å. wm.eduresearchgate.netrsc.orgnih.gov For instance, in some cubane {Cu4I4} motifs, Cu···Cu distances of around 2.69 Å have been reported, indicating significant cuprophilic interactions. wm.edursc.org However, other cubane derivatives, particularly those with bulky phosphine ligands, may show longer Cu···Cu distances (e.g., ~2.95 Å), suggesting weak or no such interactions. mdpi.com

These metal-metal interactions are not merely structural curiosities; they play a significant role in influencing the photophysical properties of this compound clusters, particularly their luminescence and thermochromism. wm.edunih.gov Research has demonstrated a direct correlation between the molecular structure, including cuprophilic interactions, and the luminescence properties of these compounds. Pressure-dependent studies have further confirmed that cuprophilic interactions are responsible for the stimuli-responsive luminescence behavior observed in certain multinuclear this compound coordination compounds. nih.gov

Advanced Spectroscopic and Microscopic Characterization of Copper I Iodide

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure, phase purity, and crystallite size of Copper(I) iodide. Studies consistently show that CuI typically adopts a pure cubic crystal phase, specifically the zinc blende (γ-CuI) structure, at room temperature. chalcogen.rojocpr.comresearchgate.net No additional peaks due to impurities are typically observed in the XRD patterns of pure CuI nanostructures. chalcogen.ro

The crystallite size of CuI nanoparticles can be calculated using the Debye-Scherrer equation from the broadening of XRD peaks. For instance, reported crystallite sizes for CuI nanoparticles range from 8 nm to 62.18 nm, depending on the synthesis method and conditions. researchgate.netaip.org For example, copper iodide nanostructures prepared by a sugar beet mediated route showed average crystallite sizes decreasing from 43 nm to 31 nm with increasing concentration of beet juice. chalcogen.ro In another study, the calculated crystallite size was approximately 8 nm, which was consistent with TEM results. The XRD patterns often show preferred orientation along specific directions, such as the (111) direction for thin films. sphinxsai.com

CuI exhibits polymorphism with temperature-dependent phase transformations:

γ-CuI: Zinc blende structure, stable below ~390 °C (or 369 °C). wikipedia.orgchalcogen.ro

β-CuI: Wurtzite structure, stable between ~390 °C and 440 °C (or 369 °C and 407 °C). wikipedia.orgchalcogen.ro

α-CuI: Rock salt structure, stable above ~440 °C (or 407 °C). wikipedia.orgchalcogen.ro

The Cu-I distance in the zinc blende and wurtzite structures is reported to be 2.338 Å. wikipedia.org Single-crystal X-ray diffraction has also been used to characterize this compound complexes, revealing binuclear complexes with (CuI) rings as the main structural motif, where Cu(I) cations are tetrahedrally coordinated by two iodide anions and two ligands. iucr.orgrsc.org New structures with metal aggregates adopting diamond (CuI), cubane (B1203433) (CuI), and triangular bipyramid ([CuI]) geometries have also been determined via X-ray analysis. mdpi.com

Table 1: Crystallographic Phases of this compound

PhaseCrystal StructureTemperature Range (Approx.)Coordination GeometryCu-I Distance (Å)
γ-CuIZinc Blende (Cubic)Below 390 °C / 369 °CTetrahedral2.338
β-CuIWurtzite (Hexagonal)390-440 °C / 369-407 °CTetrahedral-
α-CuIRock Salt (Cubic)Above 440 °C / 407 °C--

Electron Microscopy Techniques (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are extensively used to investigate the morphology, size, and distribution of this compound nanostructures and thin films. SEM images of CuI nanostructures have revealed various morphologies, including triangular-like shapes at lower concentrations of capping agents and nanosheet-like shapes at higher concentrations, demonstrating control over morphology by varying synthesis parameters. chalcogen.ro SEM studies also show that CuI particles can be evenly distributed but may exhibit agglomeration, sometimes due to the formation of strong hydroxylic bonds during drying.

TEM provides more detailed insights into particle size and shape. For instance, TEM results have shown CuI nanoparticles to be spherical and well-dispersed, with sizes ranging from 8 nm to 12 nm, consistent with XRD findings. Other studies reported particle sizes between 12 nm and 65 nm, with a lognormal distribution. aip.org SEM and TEM measurements confirm the nanostructured nature of CuI thin films. sphinxsai.com

Table 2: Morphological Characteristics of CuI Nanostructures

TechniqueObserved MorphologyParticle Size Range (Typical)Notes
SEMTriangular, Nanosheets, Spherical, IrregularVaries with synthesisAgglomeration can occur; morphology controllable by synthesis parameters. chalcogen.ro
TEMSpherical8-65 nmOften well-dispersed; consistent with XRD crystallite size. aip.orgdntb.gov.ua

UV-Vis Spectroscopy and Optical Absorption Studies

UV-Vis spectroscopy is a crucial tool for studying the optical absorption properties and determining the band gap energy of this compound. CuI is known as a wide band gap p-type semiconductor, with reported band gap energies typically around 3.1 eV. wikipedia.orgchalcogen.rojocpr.com

Optical absorption spectra of CuI often show high absorption in the UV region, with distinct peaks. For example, three high absorption peaks have been observed at 235 nm, 287 nm, and 352 nm. jocpr.com The band gap energy can be calculated using methods like the Tauc Plot method from UV-Vis data. chalcogen.ro Reported band gap values for CuI nanoparticles and thin films vary slightly depending on synthesis methods and annealing temperatures, ranging from 2.0 eV to 3.24 eV. aip.orgsphinxsai.comresearchgate.netminarjournal.comaip.org For instance, CuI thin films showed an optical band gap decreasing from 3.24 eV to 3.18 eV with increasing copper wire diameter during fabrication, which correlates with increasing particle size. sphinxsai.com Annealing temperature also influences the energy gap, with values decreasing from 3.2 eV to 2.8 eV with increasing annealing temperatures from room temperature to 523 K. minarjournal.com

The transparency of CuI thin films in the visible light region is also a significant optical property, with some films exhibiting an average transmittance of about 60-80%. researchgate.netminarjournal.com

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence (PL) spectroscopy are used to investigate the emission properties of this compound, particularly its excitonic and defect-related luminescence. CuI is a direct transition-type semiconductor and can be used in light-emitting devices. aip.org

Pure CuI typically exhibits photoluminescence in the blue region, with emission peaks ranging from 398 nm (3.1 eV) to 440 nm, often attributed to exciton (B1674681) band gap recombination. jocpr.comresearchgate.netaip.org A second luminescent peak at 558 nm (2.22 eV) has also been observed. jocpr.com The PL intensity can depend on the sample preparation and defect concentration. aip.org

This compound complexes, especially those with N-donor ligands, are known for their outstanding photoluminescent properties, including thermochromism luminescence, where the emission color is temperature-dependent. diva-portal.org These complexes can display various excited states related to their photoluminescence, such as metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT). diva-portal.org For example, [CuI(py)] (py=pyridine) showed violet luminescence at 77 K and bright yellow at room temperature. diva-portal.org

Recent research on this compound clusters highlights their potential for light-emitting diodes (LEDs) and optical sensors due to high luminescence efficiency, large Stokes shift, and tunable luminescence lifetimes. chemistryviews.orgresearchgate.netrsc.org Some clusters exhibit unique afterglow emission, ultrahigh quantum yields (e.g., 90.1% in solid state), and aggregation-induced emission (AIE) behavior. chemistryviews.orgresearchgate.net The efficient phosphorescence emission in some CuI clusters is attributed to large spin-orbit coupling. chemistryviews.org Photoluminescence quantum yields (PLQYs) reaching ~85% have been reported for CuI-based hybrid materials with coordinated ionic chains. rsc.org

Table 3: Photoluminescence Characteristics of CuI

Material TypeEmission Wavelength (nm)Emission Energy (eV)Attributed MechanismQuantum Yield (PLQY)
Pure γ-CuI398, 558, 400-4403.1, 2.22, 3.0Exciton band gap recombination, radiative defects jocpr.comresearchgate.netaip.org-
CuI-ligand complexesVaries (e.g., 480, 518, 658)VariesMLCT, XLCT, thermochromism diva-portal.orgnih.gov-
CuI clusters/hybrids560-610 (yellow to orange)-Efficient phosphorescence, TADF researchgate.netrsc.orgUp to ~98% researchgate.net, ~85% rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify vibrational modes and functional groups present in this compound samples, providing insights into chemical bonding and purity. For pure CuI, characteristic peaks are observed in the low wavenumber region.

Studies report two characteristic peaks for CuI samples at 622 cm⁻¹ and 457 cm⁻¹. The peak at 457 cm⁻¹ is specifically assigned to Cu-I stretching vibrations. jocpr.com Another study reported a significant peak between 400 and 700 cm⁻¹ for pure CuI nanoparticles, with a specific peak at 553.76 cm⁻¹ (or 544.78 cm⁻¹) related to Cu-I stretching vibrations. aip.orgmdpi.com FTIR measurements also show a peak located at 638.92 cm⁻¹ for the Cu-I stretch bond, indicating the formation of the copper iodide compound. sphinxsai.com

Broad bands between 3100 and 3600 cm⁻¹ are often observed, attributed to intermolecular hydrogen bonding from water molecules (O-H stretching frequency at 3421 cm⁻¹ or 3427 cm⁻¹). jocpr.comaip.org Peaks related to adsorbed species, such as CO at 1625 cm⁻¹, or C=C stretching at 1642 cm⁻¹, can also be present. jocpr.comaip.org In some cases, FTIR analysis of CuI nanoparticles synthesized via chemical routes showed the presence of C=O, C=N, and C=H bonds, indicating the role of stabilizing agents like DMF adsorbed on the particle surface.

Table 4: Characteristic FTIR Peaks of this compound

Wavenumber (cm⁻¹)Assignment
457, 544.78, 553.76, 622, 638.92Cu-I stretching vibrations jocpr.comaip.orgsphinxsai.commdpi.com
1625CO adsorbed on surface jocpr.com
1642C=C stretching aip.org
3100-3600, 3421, 3427O-H stretching (water, hydrogen bonding) jocpr.comaip.orgmdpi.com
2921.44, 2852.29-CH stretching (e.g., from gallic acid) mdpi.com

Elemental Analysis Techniques (EDX, XPS, ICP)

Elemental analysis techniques such as Energy Dispersive X-ray Spectroscopy (EDX or EDS), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma (ICP) are used to confirm the elemental composition and purity of this compound.

Energy Dispersive X-ray Spectroscopy (EDX/EDS): EDX analysis confirms the presence of copper and iodide with the proper composition, indicating the formation of pure CuI compound. chalcogen.rojocpr.com It is often coupled with SEM to provide elemental mapping of the sample surface. mdpi.comresearchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition, chemical states, and electronic structure of the surface. XPS spectra of pure γ-CuI thin films show characteristic peaks for Cu 2p and I 3d. researchgate.net Specifically, high-resolution XPS spectra of Cu 2p show two strong peaks at 932.3 eV (Cu 2p) and 952.0 eV (Cu 2p). The absence of shake-up satellite peaks (typically around 940-945 eV) confirms the existence of Cu(I) species, which is essential for γ-CuI formation. researchgate.net The core-level spectrum of I 3d and I 3d are observed at binding energies like 619 eV and 630.8 eV (or 618.2 eV and 629.8 eV), confirming iodide in its (-1) oxidation state. researchgate.net XPS analysis can also reveal the purity of fabricated CuI films. researchgate.net

Inductively Coupled Plasma (ICP): ICP techniques, such as ICP-Atomic Emission Spectroscopy (ICP-AES) or ICP-Optical Emission Spectrometry (ICP-OES), are used for quantitative elemental analysis, providing precise measurements of copper and iodine content. researchgate.netnih.gov For example, ICP-AES analysis confirmed iodine content in iodine-doped carbon dots, consistent with EDX data. nih.gov ICP-OES analysis can also indicate very low copper leaching, important for catalytic applications. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful technique for investigating the vibrational and phonon modes of this compound, offering insights into its crystal structure and lattice dynamics.

For CuI, the optical transverse mode of Cu-I bonding vibration is typically observed as a peak around 120 cm⁻¹ or 122.25 cm⁻¹. mdpi.comresearchgate.net This peak is attributed to the TO (Transverse Optical) mode of Cu-I vibrations. researchgate.net Another mode, the LO (Longitudinal Optical) mode, has been reported around 180 cm⁻¹. researchgate.net

Raman spectroscopy can also identify characteristic multi-phonon features, including combination, overtone, and difference modes, which help in determining the energy of acoustic zone-boundary phonons. researchgate.net For instance, a strong, broad, asymmetric, and complex Raman band between 50 and 250 cm⁻¹ is typical for iodides in certain samples, with main components specific for marshite [CuI] found at 79, 110, and 164 cm⁻¹. milandmc.comresearchgate.net The intensity of these bands can correlate strongly with CuI concentration. milandmc.com Raman spectroscopy is also used to study phonon energies in copper halide single crystals. rsc.org

Table 5: Characteristic Raman Peaks of this compound

Wavenumber (cm⁻¹)Assignment
79, 110, 164Marshite [CuI] specific components milandmc.com
120, 122.25TO mode of Cu-I vibrations mdpi.comresearchgate.net
180LO mode researchgate.net
50-250Broad, asymmetric complex band for iodides milandmc.comresearchgate.net

Theoretical and Computational Investigations of Copper I Iodide Density Functional Theory Dft

Electronic Structure and Band Gap Calculations

DFT calculations are extensively employed to elucidate the electronic structure and determine the band gap of Copper(I) iodide. CuI exhibits a rich phase diagram, existing in several crystalline forms depending on temperature and pressure. Below 390 °C, it typically adopts a zincblende (γ-CuI) structure, transitioning to a wurtzite (β-CuI) structure between 390 and 440 °C, and a rock salt (α-CuI) structure above 440 °C. wikipedia.org The ions in the zincblende and wurtzite structures are tetrahedrally coordinated. wikipedia.org

Computational studies have reported direct band gaps for CuI. For instance, the γ-CuI phase, a transparent conductive material, has a direct band gap of approximately 2.99 eV at the Γ point when calculated with the PBE0 functional, including spin-orbit coupling (SOC) effects. This value aligns well with experimental data, which range from 2.95 eV to 3.11 eV. uclouvain.beacs.org Semilocal DFT functionals often underestimate band gap values, while hybrid functionals like PBE0 and HSE06 provide more accurate predictions. uclouvain.beacs.orgresearchgate.netarxiv.org For monolayer β-CuI, HSE06 functional calculations revealed an ultrawide direct band gap of 3.66 eV, surpassing that of γ-CuI. arxiv.org

The inclusion of spin-orbit coupling (SOC) effects in DFT calculations is crucial for obtaining accurate band gap values and relative band edge positions, especially during defect calculations, although SOC effects are negligible for structural property computations. acs.org

Table 1: Calculated and Experimental Band Gap Values for CuI

CuI PhaseCalculation Method / FunctionalBand Gap (eV)Reference
γ-CuIPBE0 + SOC2.99 uclouvain.beacs.org
γ-CuIExperimental2.95 - 3.11 uclouvain.beacs.org
γ-CuIGGA+U1.89 researchgate.net
γ-CuIHSE062.59 researchgate.net
Monolayer β-CuIPBE2.07 arxiv.org
Monolayer β-CuIHSE063.66 arxiv.org

DFT calculations have also explored the hole effective mass and intrinsic defects in γ-CuI, finding a light hole effective mass consistent with observed high p-type mobility. researchgate.net The predominant source of charge carriers in CuI is attributed to reasonably localized holes from copper vacancies. uclouvain.be

Elucidation of Reaction Mechanisms in Catalysis

This compound is a widely utilized catalyst in organic synthesis, and DFT plays a critical role in unraveling the intricate mechanisms of CuI-catalyzed reactions. Most studies agree that Cu(I) is the active catalytic species, although Cu(0) and Cu(II) can also exhibit activity and Cu(I) can undergo reversible disproportionation into Cu(0) and Cu(II). nih.gov DFT investigations have explored several proposed mechanisms, including oxidative addition/reductive elimination, sigma bond metathesis, single electron transfer (SET), iodine atom transfer (IAT), and π-complexation. nih.govresearchgate.netresearchgate.net

Oxidative Addition/Reductive Elimination Pathways

The oxidative addition/reductive elimination (OA-RE) pathway is a prominent mechanism in many copper-catalyzed reactions, often involving a change in the copper oxidation state from Cu(I) to Cu(III) and back to Cu(I). nih.govresearchgate.netresearchgate.netrsc.org DFT studies have provided detailed insights into these steps. For instance, in the CuI/DMEDA-catalyzed tandem hydrolysis/N-arylation of benzonitrile (B105546) with aryl iodide, the C-N coupling reaction proceeds via an oxidative addition/reductive elimination mechanism. rsc.org The hydrolysis of the nitrile group was identified as the rate-limiting step, with an activation energy of 25.9 kcal mol⁻¹, which is higher than that for oxidative addition (22.9 kcal mol⁻¹) and reductive elimination (6.9 kcal mol⁻¹). rsc.org

Table 2: Activation Energies for CuI-Catalyzed N-Arylation Steps (DMEDA-ligated system)

Reaction StepActivation Energy (kcal mol⁻¹)Reference
Nitrile Hydrolysis25.9 rsc.org
Oxidative Addition22.9 rsc.org
Reductive Elimination6.9 rsc.org

In Cu-catalyzed Suzuki-Miyaura coupling reactions between highly fluorinated aryl boronate esters and aryl iodides, DFT calculations suggest that the oxidative addition of the aryl iodide onto the copper catalyst is the rate-determining step. ub.edu Furthermore, experimental kinetic studies and DFT calculations on the oxidative addition of aryl halides (Ar-X) to [Cu(NHC)R] complexes have shown that the reaction pathway depends on the nature of the halide. For X = Br, a concerted addition leads to cis-[Cu(NHC)XRAr]. However, for X = I, trans-[Cu(NHC)IRAr] is formed, leading to R-I elimination via a metathesis reaction. This difference in behavior for aryl iodides is attributed to a mechanism involving two molecules of the copper(I) complex, where the second molecule stabilizes the nascent iodide during C-I bond breaking (oxidative addition) and C-I bond formation (reductive elimination). nih.gov

The stability of high-valent copper products, such as Cu(III) intermediates, is a key challenge in understanding these mechanisms. DFT has helped to characterize elusive Cu(III) complexes formed from the oxidative addition of α-haloacetonitrile to ionic and neutral copper(I) complexes. escholarship.org

Ligand Effects on Catalytic Pathways

Ligands play a crucial role in copper-catalyzed reactions by influencing the stability of intermediates, the energetics of transition states, and ultimately, the reaction pathways and rates. DFT studies are instrumental in understanding these ligand effects.

For instance, in modified Ullmann reactions, the addition of relatively inexpensive ligands such as diamines, aminoalcohols, diketones, and diols has enabled these reactions to become truly catalytic. nih.gov DFT studies on the CuI/DMEDA-catalyzed N-arylation of benzonitrile with aryl iodide investigated the role of the DMEDA ligand, showing how the iodide ligand of the copper complexes can be replaced by a hydroxide (B78521) ion or benzonitrile to form key intermediates. rsc.org

Adsorption and Interaction Studies

DFT is a powerful tool for investigating the adsorption of guest molecules on CuI surfaces and the interactions within CuI-containing systems. These studies are vital for understanding phenomena such as sensing, capture, and material properties.

Guest Molecule Adsorption on CuI Species

DFT has been employed to investigate the mechanistic aspects of chemisorption of various guest molecules on copper iodide surfaces. For example, the interaction of pyridine (B92270) (Py) molecules with the γ-CuI(111) surface has been studied using a synergistic approach combining Molecular Dynamics (MD) simulations with DFT. These studies revealed that Py molecules interact with CuI through a combination of noncovalent Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding interactions. The presence of surface defect sites can alter the interaction dynamics, leading to a "localizing effect" where Py molecules cluster within the defect site, with enhanced hydrogen bonding resulting in more tightly bound molecules. rsc.org

DFT has also been used to investigate the sensing behavior of neurotransmitters like dopamine (B1211576) (DA) when interacting with copper phthalocyanines coadsorbed with iodine (CuIPc). This revealed that CuIPc exhibits a superior capacity for detecting dopamine, with hydrogen bonds playing a pivotal role in the adsorption process. The enhanced electrical conductivity of CuPc sheets after iodine adsorption and the high adsorption energy of the CuIPc/DA complexes highlight the significance of iodine in improving sensing responses. tandfonline.com

Furthermore, first-principles DFT has been used to quantify the role of iodide in the solution-phase growth of copper microplates, showing that isotropic iodide adsorption can cause anisotropic growth. researchgate.net

Zeolite-Confined this compound Systems

The confinement of this compound within zeolite structures is an area of active research, particularly for applications like iodine capture and catalytic processes. DFT studies contribute to understanding the interactions and mechanisms within these confined systems.

For instance, a facile in situ confined synthesis strategy has been developed to create copper-encapsulated flaky silicalite-1 (Cu@FSL-1) zeolites for efficient iodine capture. The confined copper nanoparticles within the zeolite matrix exhibit superior iodine adsorption and immobilization properties, along with high stability and fast adsorption kinetics. researchgate.netnih.gov

DFT calculations have also provided mechanistic insights into the oxidation of copper(I) species during NH₃-SCR (Selective Catalytic Reduction of Nitrogen Oxides using Ammonia) over Cu-CHA zeolites. These studies investigated the reoxidation pathways of Cu(I) to Cu(II), considering NH₃-solvated Cu(I) and Cu(II) species. The results suggest that Cu(I) can be effectively oxidized to Cu(II) via multinuclear Cu-oxo intermediates with moderate reaction barriers when O₂ is the sole oxidant. NO-assisted oxidation favors the formation of Cu nitrate/nitrite species, which appear to act as off-cycle resting states. rsc.org

Thermoelectric Property Prediction and Optimization

Computational studies employing Density Functional Theory (DFT) combined with Boltzmann transport theory have been crucial in predicting and optimizing the thermoelectric properties of this compound (CuI) arxiv.orgarxiv.org. Thermoelectric materials are vital for converting waste heat into electricity and vice versa, with their efficiency quantified by the dimensionless figure of merit (zT). The zT value is defined as zT = S²σT / (κL + κe), where S is the Seebeck coefficient, σ is the electrical conductivity, κL is the lattice thermal conductivity, κe is the electronic thermal conductivity, and T is the absolute temperature arxiv.org.

Research has specifically focused on monolayer β-CuI and γ-CuI phases, revealing that monolayer β-CuI exhibits superior thermoelectric performance compared to γ-CuI arxiv.orgarxiv.org. Significant anisotropy in thermoelectric properties has been observed, particularly along different crystallographic directions.

Key Thermoelectric Performance Predictions for Monolayer CuI Phases:

PhaseTemperature (K)Doping TypeDirectionOptimal zT ValueCitation
β-CuI (Monolayer)300p-typeZigzag2.98 arxiv.orgarxiv.org
β-CuI (Monolayer)300n-typeZigzag4.10 arxiv.orgarxiv.org
β-CuI (Monolayer)300p-typeAC1.58 arxiv.org
β-CuI (Monolayer)300n-typeAC1.52 arxiv.org
β-CuI (Monolayer)500p-typeZZ4.83 arxiv.org
β-CuI (Monolayer)500n-typeZZ6.35 arxiv.org
β-CuI (Monolayer)500p-typeAC3.03 arxiv.org
β-CuI (Monolayer)500n-typeAC2.79 arxiv.org
γ-CuI (Monolayer)300p-typeN/A1.09 arxiv.org
γ-CuI (Monolayer)300n-typeN/A0.30 arxiv.org
γ-CuI (Monolayer)500p-typeN/A2.03 arxiv.org
γ-CuI (Monolayer)500n-typeN/A0.67 arxiv.org

These predictions highlight the significant potential of monolayer β-CuI as a promising candidate for low-temperature thermoelectric applications arxiv.orgarxiv.org. The p-type conductivity of CuI is largely attributed to native defects, specifically copper vacancies (VCu), which are identified as the most stable defect species through DFT studies researchgate.netresearchgate.net. Furthermore, defect engineering, achievable through processes like annealing or ion implantation, has been shown to optimize the thermoelectric properties by influencing the carrier scattering processes and defect structures within the lattice researchgate.netwgtn.ac.nz.

Structural and Mechanical Stability Assessments

This compound exhibits a complex phase diagram, transitioning through several crystalline forms depending on temperature. Below 390 °C, it adopts a zinc blende structure (γ-CuI), followed by a wurtzite structure (β-CuI) between 390 and 440 °C, and finally a rock salt structure (α-CuI) above 440 °C wikipedia.org. DFT calculations have been extensively utilized to assess the structural and mechanical stability of these phases, particularly the γ-CuI and monolayer β-CuI structures researchgate.netresearchgate.netunit.no.

DFT-calculated elastic constants and phonon dispersion curves, derived from density functional perturbation theory (DFPT) calculations, serve to confirm the mechanical stability of the CuI system researchgate.net. For instance, single-layer CuI has been shown to be dynamically stable at room temperature based on phonon calculations .

Key Findings on Structural and Mechanical Stability:

Phase Transitions: CuI undergoes distinct structural transformations with increasing temperature: γ-CuI (zinc blende) → β-CuI (wurtzite) → α-CuI (rock salt) wikipedia.org.

Dynamic Stability: Monolayer β-CuI has been confirmed to be dynamically stable at room temperature through phonon calculations .

Mechanical Strength: Strain calculations, including biaxial and uniaxial strains, indicate that single-layer CuI possesses high resistance to stress .

Defect Influence: The presence of vacancy defects, such as copper (Cu) and iodine (I) vacancies, influences both the mechanical stability and diffusion properties of CuI. Copper diffusion is notably more predominant due to the reduced structural stability of CuI when copper vacancies are present researchgate.net.

Computational Methods: DFT is recognized for its accuracy in identifying material electronic band structures and for its capability to calculate dynamic stability through the examination of phonon band structures .

These computational insights are vital for understanding the intrinsic mechanical behavior of CuI and for guiding experimental efforts in synthesizing stable and functional CuI-based materials for various applications.

Catalytic Applications of Copper I Iodide in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

One of the most significant applications of Copper(I) iodide in organic synthesis is its involvement in carbon-carbon (C-C) bond formation reactions. These reactions are fundamental for constructing complex molecular architectures from simpler precursors. calibrechem.comscispace.comcdnsciencepub.com

Cross-Coupling Reactions

Cross-coupling reactions are pivotal in organic synthesis for creating C-C bonds. This compound is particularly useful in several types of these reactions. calibrechem.com

This compound mediates the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are important transformations in organic chemistry. calibrechem.com These copper-mediated systems offer an economical alternative to classical Ullmann-Goldberg-type couplings, which often necessitate harsh reaction conditions. calibrechem.com For instance, the S-arylation of various substituted aryl and aliphatic thiols with aryl halides can be efficiently catalyzed by this compound under mild, ligand- and additive-free conditions, achieving product yields of up to 96%. calibrechem.com

Table 1: Representative Ullmann-type C-X Bond Formation Catalyzed by CuI

Bond FormedReactantsCatalyst & ConditionsProduct Yield (%)Reference
C-SAryl/aliphatic thiols + Aryl halidesCuI (ligand- and additive-free), nBu4NBr, PhMe, NaOH, reflux, 22 hUp to 96 calibrechem.com
C-NNitrogen nucleophiles + Alkyl halidesCopper catalyst (CuI), light (UVC compact fluorescent light bulb), room temperatureGood scispace.com

Table 2: Representative Sonogashira Coupling Conditions with CuI

Reactant 1 (Terminal Alkyne)Reactant 2 (Aryl/Vinyl Halide)Catalyst SystemOutcomeReference
Various terminal alkynesAryl or vinyl halidesPalladium catalyst + CuI (co-catalyst)Formation of conjugated enynes; increased efficiency calibrechem.com

Developed in 1977, the Negishi coupling is a significant reaction for synthesizing unsymmetrical biaryls. This compound has been noted for its utility in this type of cross-coupling reaction. calibrechem.com

Click Chemistry: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key component in "click chemistry," specifically in the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). calibrechem.com This reaction is highly efficient for creating 1,2,3-triazoles from azides and alkynes, finding widespread use in drug discovery, materials science, and bioconjugation. calibrechem.com

The basic CuAAC process requires copper ions in the +1 oxidation state, which can be supplied by a discrete CuI complex. jenabioscience.com The catalysis is often effected by this compound in the presence of an amine ligand, such as triethylamine (B128534) (TEA). nih.govnih.gov The inclusion of an amine ligand is crucial for the reaction, as its omission can prevent the reaction from proceeding. nih.gov Amine ligands play several roles, including preventing the formation of unreactive polynuclear copper(I) acetylides, facilitating the coordination of the azide (B81097) to the copper center, and increasing the solubility of the copper complex. nih.gov However, iodide ions from CuI can interfere with the CuAAC reaction under certain bioconjugation conditions. jenabioscience.com

Table 3: Representative Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide SubstrateAlkyne SubstrateCatalyst & ConditionsProduct TypeReference
Organic azidesIodoalkynesThis compound / Triethylamine (TEA) in THF5-iodo-1,2,3-triazoles nih.govnih.gov
Various azidesVarious alkynesCuI (with accelerating ligand like TBTA)1,2,3-triazoles nih.gov

A3 Coupling Reactions

The A3 coupling reaction is a three-component cascade reaction involving an aldehyde, an alkyne, and an amine, leading to the formation of propargylamines. rsc.orgchalmers.seencyclopedia.pubmdpi.comresearchgate.netbeilstein-journals.orgnih.govd-nb.info this compound is recognized as an efficient, inexpensive, and readily available catalyst for these reactions. rsc.orgchalmers.seencyclopedia.pubmdpi.comresearchgate.netscholaris.cacdnsciencepub.com

This methodology often offers advantages such as being green, straightforward to execute, requiring short reaction times (e.g., 2 minutes to 4 hours), and often proceeding under solvent-free or mild conditions, even in open air. rsc.orgresearchgate.net CuI-catalyzed A3 coupling can produce a diverse range of products, including biphenylacetylene tethered propargylamines, alkyne tethered dihydroisoquinolines, and N-fused benzimidazoles with excellent regioselectivity. rsc.org Furthermore, CuI can be used in cooperative catalytic systems for tandem A3 coupling/cycloisomerization reactions, such as the synthesis of coumarins from salicylaldehydes and ethoxyacetylene. beilstein-journals.orgnih.govd-nb.info

Table 4: Representative A3 Coupling Reactions Catalyzed by CuI

Aldehyde SubstrateAmine SubstrateAlkyne SubstrateCatalyst & ConditionsProduct Yield (%)Reference
Ortho-alkynylaryl aldehydesAmines/DiaminesTerminal alkynesCuI (2.5-10 mol%), solvent-free, open air, 2 min – 4 hUp to 99 rsc.org
CyclohexanecarboxaldehydePiperidinePhenylacetyleneCuI (0.11-0.58 mol%), solvent-free, 100 °C, 5 min94-97 cdnsciencepub.com
SalicylaldehydesPyrrolidineEthoxyacetyleneCuI + Pyrrolidine (cooperative catalytic system), MeCN, room temp or 100 °C, 2 hGood to moderate beilstein-journals.orgd-nb.info
Propynal derivativesAminesAlkynesCuIModerate to high encyclopedia.pub

Other Transformative Reactions

Polymerization Reactions (Radical Polymerizations)

This compound plays a significant role in polymerization reactions, particularly in controlled radical polymerizations such as Atom Transfer Radical Polymerization (ATRP) calibrechem.comsigmaaldrich.comscientificlabs.co.uk. ATRP is a widely studied controlled radical polymerization method due to its simplicity and versatility, where a transition metal, typically copper, initiates and mediates the polymerization rsc.org. In conventional ATRP, a low-oxidation-state copper(I) complex, often coordinated with an amine ligand, activates the carbon-halogen bond of an alkyl halide initiator, generating a radical and a higher-oxidation-state copper(II) complex (deactivator) rsc.org. This process allows for the control of polymer architecture, including the formation of copolymers and block copolymers calibrechem.com. Recent advancements have demonstrated the use of alkyl iodide initiators to trigger Cu(0)-mediated Reversible Deactivation Radical Polymerization (RDRP) of various acrylates at room temperature, leading to polymers with low dispersity values rsc.org.

Oxidation Reactions (Oxidative Cyclization, Oxidative Coupling)

CuI is crucial in various oxidation reactions, often acting as a co-catalyst or part of a catalytic system for synthesizing a wide range of organic compounds calibrechem.com.

Oxidative Cyclization: this compound is utilized in oxidative cyclization reactions to facilitate the formation of cyclic compounds by promoting the oxidation of intermediate species calibrechem.com. This process is particularly valuable in the synthesis of heterocycles and complex natural products calibrechem.com. For instance, an iodine/copper(I) iodide-mediated intramolecular oxidative C-O bond formation has been developed for oxazole (B20620) synthesis, providing access to various oxazole derivatives from enamide substrates researchgate.netsioc-journal.cn. Heterogeneous Cu(I)-catalyzed aerobic oxidation of diols has also been reported for oxidative cyclization researchgate.net.

Oxidative Coupling: In oxidative coupling reactions, CuI can facilitate the coupling of two identical (homo-coupling) or similar (hetero-coupling) organic molecules, often leading to the formation of dimers or higher-order oligomers calibrechem.com. This type of reaction is employed in the synthesis of polymeric materials and complex organic molecules calibrechem.com. A practical and efficient catalytic system involving CuI and 4-dimethylaminopyridine (B28879) (DMAP) has been developed for the oxidative homo- and heterocoupling of terminal alkynes under aerobic conditions at room temperature, avoiding the need for excess base and specialized ligands rsc.orgrsc.orgresearchgate.net. This system allows for the synthesis of 1,3-diynes, which are important building blocks for advanced materials and bioactive molecules rsc.org.

Halogen Exchange (Aromatic Finkelstein Reaction)

The Finkelstein reaction involves the exchange of one halogen atom for another, typically converting alkyl chlorides or bromides to alkyl iodides wikipedia.org. While the classic Finkelstein reaction primarily applies to alkyl halides, this compound is an excellent catalyst for the "aromatic Finkelstein reaction," which involves the exchange of a bromine substituent on an aromatic ring with an iodine substituent wikipedia.orgorganic-chemistry.orgunacademy.comchemistryviews.org. A mild and general copper(I)-catalyzed method for converting aryl, heteroaryl, and vinyl bromides into their corresponding iodides was reported by Klapars and Buchwald organic-chemistry.orgfrontiersin.org. This method typically uses 5 mol% CuI, 10 mol% of a 1,2- or 1,3-diamine ligand (e.g., (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine), and 2 equivalents of sodium iodide (NaI) in dioxane at 110 °C, achieving high conversions (e.g., 99%) organic-chemistry.orgfrontiersin.org. This reaction tolerates various functional groups, including N-H containing substrates like sulfonamides, amides, and indoles, and can also be applied to vinyl halides organic-chemistry.org. The success of the method is influenced by the choice of ligand, solvent, and halide salt, with heterogeneous mixtures sometimes yielding better results organic-chemistry.org. Recently, an enantioselective variant of the aromatic Finkelstein reaction was developed using a copper catalyst and a guanidinylated peptide ligand, enabling the remote desymmetrization of diarylmethanes chemistryviews.org.

Hydrosilylation of Carbonyl Groups

This compound and its complexes are effective catalysts for the hydrosilylation of carbonyl compounds, transforming them into silyl (B83357) ethers sigmaaldrich.combeilstein-journals.orgorganic-chemistry.orgmdpi.com. This reaction is a crucial method for the reduction of carbonyl functionalities. For example, N-heterocyclic carbene (NHC)-copper(I) complexes, including those derived from CuI, have shown high efficiency in this transformation beilstein-journals.orgmdpi.com. Nolan and co-workers reported the catalytic activity of [Cu(IPr)Cl] in the hydrosilylation of carbonyl compounds, yielding silyl ethers in high yields beilstein-journals.org. The mechanism often involves a copper hydride intermediate, which is believed to undergo σ-bond metathesis with the carbonyl group mdpi.com. This process is applicable to a broad range of substrates, including ketones, and can be used for the asymmetric synthesis of halo alcohols beilstein-journals.orgscience.gov.

Synthesis of Heterocycles (e.g., Imidazoles)

This compound is widely employed in the synthesis of various heterocyclic compounds due to its ability to facilitate C-N, C-O, and C-C bond formations calibrechem.comacs.orgresearchgate.netmdpi.com.

Imidazoles: CuI plays a significant role in the synthesis of imidazoles. For instance, a novel and highly reusable nanomagnetic catalyst, Fe3O4@Diamine-CuI, has been reported for the one-pot three-component synthesis of 2,4,5-trisubstituted imidazoles from aromatic aldehydes, benzil, and ammonium (B1175870) acetate (B1210297) in refluxing water tandfonline.com. This method offers advantages such as eco-friendly conditions, easy catalyst separation, and high reusability tandfonline.com. Another approach involves a copper-catalyzed one-pot synthesis of aryl imidazole (B134444) derivatives from ketones using ammonium carbonate as the nitrogen source, proceeding via α-amination and oxidative C-C bond cleavage rsc.org. This compound has also been used for the N-arylation of imidazoles with aryl iodides under ligand-free conditions, providing high yields in shorter reaction times thieme-connect.com.

Imidazo[1,2-a]pyridines and Indoles: CuI-mediated C-H functionalization reactions are employed for the synthesis of imidazo[1,2-a]pyridines and indole (B1671886) derivatives. An intramolecular C-H functionalization of N-aryl enamines with molecular iodine as the sole oxidant in the presence of CuI yields diverse imidazo[1,2-a]pyridine (B132010) and indole derivatives via oxidative C-N and C-C bond formation acs.org. An operationally simple copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-α]pyridines from 2-aminopyridines and methyl ketones has also been reported, utilizing molecular oxygen as the sole oxidant researchgate.net.

Other Heterocycles: CuI catalysis is also integral to the synthesis of other heterocycles, such as oxazoloquinoxalines and thiazoloquinoxalines, often through copper-catalyzed cyclization steps mdpi.com. Furthermore, this compound can promote the synthesis of N-fused polycyclic heterocycles via a sequence involving Ugi-type multicomponent reactions and subsequent CuI-catalyzed coupling or tandem Pictet-Spengler reactions nih.gov.

Catalytic Mechanisms and Ligand Design in CuI Catalysis

The catalytic mechanisms involving this compound are diverse and often depend on the specific reaction, the oxidation state changes of copper, and the nature of the ligands employed mdpi.comrsc.orgacs.orgtaylorandfrancis.com. Copper, with its variable oxidation states (Cu(I), Cu(II), Cu(III)), acts as a tunable and multifunctional catalyst researchgate.net.

Oxidation State Cycling: Many CuI-catalyzed reactions involve redox cycles where copper cycles between different oxidation states. For instance, in some oxidative coupling reactions, the mechanism may involve transmetalation of an organoboron compound to Cu(II), followed by disproportionation to Cu(III) and subsequent reductive elimination to yield the product and regenerate Cu(I) acs.org. Aerobic reoxidation of Cu(I) to Cu(II) then closes the catalytic cycle acs.org. In the oxidation of iodide to iodine, traces of copper(II) ions catalytically accelerate the reaction in the presence of molecular oxygen, with a proposed chain mechanism involving a Cu(I)/Cu(II) cycle oup.comstackexchange.com.

Ligand Design: The choice of ligand is critical in CuI catalysis, significantly influencing the reaction efficiency, selectivity, and even the reaction pathway organic-chemistry.orgfrontiersin.orgmdpi.comacs.org. Ligands can stabilize different copper oxidation states, modulate the electronic and steric environment around the copper center, and facilitate key steps in the catalytic cycle.

Diamine Ligands: In the aromatic Finkelstein reaction, 1,2- or 1,3-diamine ligands, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, are crucial for achieving high conversions and tolerating various functional groups organic-chemistry.orgfrontiersin.org. These ligands form stable copper complexes that promote the halogen exchange efficiently frontiersin.org.

N-Heterocyclic Carbenes (NHCs): NHC ligands are known to form potent copper(I) complexes that are highly efficient catalysts for various transformations, including hydrosilylation of carbonyl compounds and azide-alkyne cycloadditions beilstein-journals.orgmdpi.com. The electron-donating nature of NHC ligands can enhance the catalytic activity mdpi.com.

DMAP: In oxidative homo- and heterocoupling of terminal alkynes, 4-dimethylaminopyridine (DMAP) acts synergistically with CuI, avoiding the need for excess base and specialized ligands and leading to efficient coupling under mild conditions rsc.orgrsc.org.

Peptide Ligands: Recent advancements in enantioselective CuI catalysis, such as in the aromatic Finkelstein reaction, have demonstrated the utility of complex ligands like guanidinylated peptides to achieve chiral products through remote desymmetrization chemistryviews.org.

Coordination Polymers: this compound is also a building block for coordination polymers, where its rich coordination ability and the flexibility of iodide as a bridging ligand contribute to diverse structural motifs and photophysical/electronic properties researchgate.netrsc.orgnih.gov. These materials can also exhibit catalytic activity.

Proposed Mechanisms:

Hydrosilylation: For copper-catalyzed hydrosilylation, a proposed mechanism involves the formation of a copper hydride intermediate. This intermediate then undergoes σ-bond metathesis with the carbonyl to regenerate a copper alkoxide species, which can be silylated to form the desired silyl ether mdpi.com.

Synthesis of Imidazoles: In the synthesis of aryl imidazoles from ketones and ammonium carbonate catalyzed by CuI, a proposed pathway involves copper-catalyzed α-amination, followed by oxidative C-C bond cleavage and subsequent nucleophilic addition and dehydration steps rsc.org.

Oxidative Cyclization/Coupling: In reactions like oxidative cyclization of enamides, CuI can mediate intramolecular C-O bond formation, often in conjunction with other oxidants like molecular iodine researchgate.net. For oxidative coupling of alkynes, the CuI-DMAP system likely facilitates the formation of copper acetylides and their subsequent oxidative dimerization rsc.org.

C-N Cross-Coupling: For C-N cross-coupling reactions, such as the N-arylation of amides and imidazoles with aryl iodides, CuI can operate under ligand-free conditions, possibly involving a copper(I)/copper(III) cycle where oxidative addition of the aryl iodide to Cu(I) and subsequent reductive elimination are key steps thieme-connect.comtaylorandfrancis.commdpi.com.

The ability of copper to access multiple oxidation states (Cu(I), Cu(II), Cu(III)) and the careful design of ligands that stabilize these states or facilitate specific bond formations are central to the diverse and powerful catalytic applications of this compound in organic synthesis.

Ligand-Free this compound Catalysis

Ligand-free this compound catalysis represents a cost-effective and environmentally conscious approach to various organic transformations, eliminating the need for expensive and potentially toxic ligands. CuI has been successfully employed as a catalyst for the C–S coupling of aryl iodides and thiols, leading to the formation of diaryl thioethers. organic-chemistry.orgresearchgate.netuu.nlacs.org These reactions typically proceed under mild conditions, utilizing low catalyst loadings (1–2.5 mol%) and mild bases such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃). organic-chemistry.orguu.nlacs.org The reactions can be conducted in polar solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA), and in some instances, even under solvent-free conditions at 100 °C. organic-chemistry.orguu.nl

This method demonstrates good chemoselectivity and tolerance towards a broad range of functional groups on both coupling partners, including electron-withdrawing and electron-donating groups. organic-chemistry.org Iodobenzene has been observed to be significantly more reactive than other aryl halides such as fluoro-, chloro-, or bromobenzene (B47551) under the tested conditions, ensuring high chemoselectivity. organic-chemistry.org Turnover numbers up to 100 have been achieved with minimal catalyst loadings, highlighting the efficiency of the system, even if turnover frequencies remain moderate. organic-chemistry.org Furthermore, the capability of these reactions to proceed in water underscores their potential for greener chemical processes. organic-chemistry.org

Table 1: Representative Examples of Ligand-Free CuI Catalyzed C-S Coupling

Substrate (Aryl Iodide)Coupling Partner (Thiol)ConditionsProduct (Diaryl Thioether)Yield (%)Citation
IodobenzeneThiophenol1-2.5 mol% CuI, K₂CO₃ or NEt₃, 100 °C, NMP/DMF/DMA or solvent-freeDiphenyl thioetherHigh organic-chemistry.orguu.nl
Substituted Aryl IodidesSubstituted Thiophenols1-2.5 mol% CuI, K₂CO₃ or NEt₃, 100 °C, NMP/DMF/DMA or solvent-freeSubstituted Diaryl ThioethersGood to excellent organic-chemistry.org
DiiodobenzeneThiophenol1-2.5 mol% CuI, K₂CO₃ or NEt₃, 100 °C, NMP/DMF/DMA or solvent-freeMono- or disubstituted productsSelective organic-chemistry.org

N-Heterocyclic Carbene (NHC)-Copper(I) Iodide Complexes

N-Heterocyclic carbene (NHC)-copper(I) complexes have emerged as highly efficient catalysts in organic synthesis, owing to their ease of preparation, structural diversity, low cost, and versatile applications. researchgate.netbeilstein-journals.orgresearchgate.net These complexes, where the carbene carbon atom is part of a nitrogen heterocyclic ring, act as strong σ-donors with significant back-donation from the metal's d-orbital to the NHC's π* orbital. researchgate.netbeilstein-journals.org

NHC-Cu(I) complexes, including those derived from this compound, are particularly effective in a wide array of transformations:

Hydrosilylation Reactions : They efficiently catalyze the hydrosilylation of carbonyl compounds, such as ketones, to produce silyl ethers in high yields. researchgate.netbeilstein-journals.orgmdpi.com Cationic NHC-Cu complexes have often demonstrated superior efficiency compared to their neutral counterparts in these reactions. researchgate.netbeilstein-journals.orgmdpi.com

[3+2] Cycloaddition (CuAAC) : These complexes are potent catalysts for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," yielding 1,2,3-triazoles. beilstein-journals.orgresearchgate.netmdpi.com Mesoionic carbenes, such as 1,2,3-triazolylidenes, have been shown to form even more active catalysts than traditional NHCs for this reaction. beilstein-journals.orgmdpi.com

Other Transformations : Their utility extends to conjugate addition, A³ coupling reactions, boration and hydroboration, N–H and C(sp²)–H carboxylation, C(sp²)–H alkenylation, allylation, arylation, amidation, and thiolation. researchgate.netbeilstein-journals.orgresearchgate.netfrontiersin.org Some pincer Cu-NHC complexes have also shown efficacy in air-assisted Ullmann-type C–N and C–O cross-coupling reactions. frontiersin.org

Table 2: Key Reactions Catalyzed by NHC-Copper(I) Iodide Complexes

Reaction TypeCatalyst Type (Example)SubstratesProductsKey Findings/YieldsCitation
Hydrosilylation of Ketones[Cu(IPr)Cl] or bis-NHC-copper complexesAryl, alkyl, cyclic ketones, alkyl-silanesSilyl ethersHigh yields; cationic complexes more efficient researchgate.netbeilstein-journals.org
[3+2] Cycloaddition (CuAAC)(NHC)CuI complexes, 1,2,3-triazolylidene–CuI complexesAzides, alkynes1,2,3-TriazolesHighly efficient; mesoionic carbenes can be more active beilstein-journals.orgresearchgate.netmdpi.com
Ullmann-type CouplingPyridylmethyl-linked Cu(I)-bis(NHC) complexesAzoles, phenols, aryl halidesN-arylated imidazoles, C-O coupled productsGood to excellent yields, air-assisted reactivity frontiersin.org

Amphiphilic Ligand-Accelerated Catalysis

Amphiphilic ligand-accelerated catalysis leverages the unique properties of ligands that possess both hydrophilic and lipophilic characteristics, often enabling reactions in environmentally benign solvents like water. This compound-catalyzed reactions have significantly benefited from such approaches, particularly in the context of "click chemistry."

A notable example is the use of the (DHQD)₂PHAL ligand (dihydroquinidine 1,4-phthalazinediyl diether) for accelerating copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org This system allows for the rapid synthesis of 1,2,3-triazoles in water at room temperature, providing excellent yields and high product purity. rsc.org The procedure is simple, efficient, and environmentally friendly, demonstrating the advantages of performing reactions in aqueous media. rsc.org

Beyond discrete ligands, self-assembling amphiphilic polymeric systems have also been developed. For instance, the self-assembly of copper sulfate (B86663) with a poly(imidazole-acrylamide) amphiphile yields a highly active, reusable, globular, solid-phase catalyst for click chemistry. organic-chemistry.orgorganic-chemistry.org This insoluble amphiphilic polymeric imidazole-copper catalyst effectively drives the cycloaddition of various alkynes and organic azides, even at very low catalyst loadings, resulting in quantitative yields of the corresponding triazoles. organic-chemistry.org A significant advantage of such systems is their facile reusability without any notable loss of catalytic activity. organic-chemistry.org

Table 3: Amphiphilic Ligand-Accelerated CuI Catalysis in CuAAC

Ligand/Catalyst SystemReaction TypeSubstratesSolventTemperatureYieldsReusabilityCitation
(DHQD)₂PHAL with Cu(I)CuAACAzides, AlkynesWaterRoom TemperatureExcellentNot specified rsc.org
Poly(imidazole-acrylamide) amphiphile with Cu(II) (forming Cu(I) in situ)CuAACAzides, AlkynesWaterNot specifiedQuantitativeReusable without loss of activity organic-chemistry.orgorganic-chemistry.org

Heterogeneous Nanocatalysis with CuI Composites

Heterogeneous nanocatalysis utilizing this compound composites has gained substantial attention due to the benefits of easy catalyst separation, recovery, and reusability, bridging the gap between traditional homogeneous and heterogeneous catalysis. researchgate.netmdpi.com CuI nanoparticles are often immobilized on various solid supports, including inorganic and organic materials, to enhance their catalytic performance and recyclability. researchgate.net

Several types of CuI-based nanocomposites have been developed and applied in diverse organic transformations:

Fe₃O₄/PANI/CuI : This magnetically recoverable heterogeneous nanocomposite, comprising copper iodide nanoparticles impregnated on ferrite (B1171679) nanoparticles functionalized with polyaniline, is effective for the synthesis of propargylamine (B41283) derivatives via A³ coupling under mild, solvent-free conditions. rsc.org The catalyst can be recycled for up to seven runs with minimal reduction in product yield. rsc.org

Polymer-supported CuI : this compound nanoparticles supported on poly(4-vinyl pyridine) serve as an efficient and recyclable catalyst for the regioselective multicomponent click synthesis of 1,4-disubstituted-1,2,3-triazoles in water. researchgate.net This catalyst can be recovered by simple filtration and reused for up to eight consecutive runs without losing efficiency. researchgate.net

Silica-supported CuI : Modified mesoporous KIT-5 silica, functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) and supporting Cu(I), exhibits excellent catalytic performance for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes, α-halo ketones (or alkyl halides), and sodium azide in boiling water. mdpi.com This catalyst has been successfully reused for six runs. mdpi.com

Graphene Oxide (GO) Composites : NHC-Cu complexes covalently anchored onto graphene oxide (NHC-Cu/GO-IL) via silylation have shown excellent results for triazole synthesis from terminal alkynes and aryl azides in H₂O/EtOH mixtures. mdpi.com Other GO-Cu(I) composites have also been explored for click reactions. beilstein-journals.org

These heterogeneous nanocatalysts offer advantages such as shorter reaction times, high product yields, and good catalytic activity under mild conditions, making them attractive alternatives to conventional homogeneous systems. researchgate.netrsc.org

Table 4: Examples of Heterogeneous Nanocatalysis with CuI Composites

Nanocatalyst CompositeReaction CatalyzedKey Features/ConditionsYields (%)Reusability (Cycles)Citation
Fe₃O₄/PANI/CuIA³ coupling (propargylamine synthesis)Solvent-free, mild conditions, magnetically recoverableHighUp to 7 rsc.org
CuI on poly(4-vinyl pyridine)Multicomponent click synthesis of 1,4-disubstituted-1,2,3-triazolesIn water, regioselective, simple filtration recoveryHighUp to 8 researchgate.net
Cu(I)-APTES on KIT-5 silicaOne-pot synthesis of 1,4-disubstituted 1,2,3-triazolesBoiling water, from terminal alkynes, α-halo ketones/alkyl halides, NaN₃69-88Up to 6 mdpi.com
NHC-Cu/GO-ILTriazole synthesis (CuAAC)H₂O/EtOH (1:1 v/v), 70 °C, 1 mol% catalyst89-99Not specified, but generally reusable mdpi.com

Radical Processes in CuI Catalysis

This compound and its derived copper(I) species are increasingly recognized for their role in mediating radical processes, allowing for the construction of complex molecular architectures, including chiral molecules. These reactions often involve single electron transfer (SET) events and the generation and trapping of various radical intermediates. acs.orgacs.org

A key aspect of Cu(I)-catalyzed radical processes is the ability to form higher-valent copper species, such as copper(III), through oxidative addition pathways. acs.org For instance, a novel aryl-radical-enabled stepwise oxidative addition mechanism has been reported. In this process, a SET from a Cu(I) species to an aryl diazonium salt generates a Cu(II) species and an aryl radical. The aryl radical then abstracts an iodine atom from an alkyl iodide, forming an alkyl radical, which subsequently reacts with the Cu(II) species to yield an alkyl-Cu(III) complex. acs.org The catalytic relevance of these high-valent organo-Cu(III) species is demonstrated by their C–C bond-forming reductive elimination reactivity. acs.org

Copper(I) catalysis has also been instrumental in developing asymmetric reactions involving alkyl radicals, providing access to a diverse range of valuable chiral molecules. acs.org Examples include:

Asymmetric 1,2-iminoxytrifluoromethylation of unactivated alkenes : Catalyzed by copper in conjunction with cinchona alkaloid-derived sulfonamide ligands, this reaction yields trifluoromethylated isoxazolines with high enantiomeric excess. acs.org

Tandem radical hydrotrifluoromethylation and enantioselective alkoxylation of remote C(sp³)–H bonds : Achieved through copper/chiral phosphate (B84403) relay catalysis. acs.org

Asymmetric radical intramolecular cyclopropanation of alkenes : Facilitated by a copper/chiral secondary amine cooperative catalyst, utilizing α-aldehyde methylene (B1212753) groups as C1 sources. acs.org

In these asymmetric transformations, the effective trapping of alkyl radicals by Cu(II) species, often in complex with chiral ligands, is crucial for achieving high enantioinduction. acs.org Additionally, CuI in combination with ligands like 1,10-phenanthroline (B135089) has been shown to promote radical-mediated addition reactions of alkenes. researchgate.net

Table 5: Radical Processes in CuI Catalysis

Reaction TypeCopper Species/Catalyst SystemRadical Intermediates InvolvedKey Outcomes/FeaturesCitation
Aryl-radical-enabled oxidative additionCu(I) -> Cu(II) -> Cu(III)Aryl radical, Alkyl radicalFormation of alkyl-Cu(III) for C-C bond formation acs.org
Asymmetric 1,2-iminoxytrifluoromethylation of alkenesCu/cinchona alkaloid-derived sulfonamide ligandAlkyl radicalsHigh enantiomeric excess, chiral trifluoromethylated isoxazolines acs.org
Asymmetric radical intramolecular cyclopropanationCu/chiral secondary amine cooperative catalystAlkyl radicalsEnantioselective cyclopropanation acs.org
Radical-mediated addition reactions of alkenesCuI/1,10-phenanthrolineNot explicitly detailed, but radical pathwayAddition reactions of alkenes from γ-bromonitriles/β,γ-unsaturated compounds researchgate.net

Applications of Copper I Iodide in Advanced Materials Science

Transparent Conducting and Semiconducting Materials

Copper(I) iodide is recognized as a leading p-type transparent semiconductor, crucial for the development of transparent electronics, where high electrical conductivity and optical transparency are simultaneously required. oaepublish.compnas.orgrsc.org

This compound (CuI) is a wide-bandgap semiconductor, with a direct bandgap typically around 3.1 eV, which contributes to its high optical transparency, often exceeding 80% in the visible spectral range. oaepublish.compnas.orgrsc.orguni-leipzig.deacs.orgresearchgate.net The inherent p-type conductivity of CuI is primarily attributed to the presence of native copper vacancies (VCu). These vacancies act as acceptor levels near the valence band, facilitating hole conduction. researchgate.netoaepublish.comrsc.orgacs.orgresearchgate.net

Research indicates that CuI exhibits high hole mobility, with reported values reaching up to 43.9 cm²V⁻¹s⁻¹ in single grains, and even higher values (up to 30 cm²V⁻¹s⁻¹) are believed to be possible at high carrier concentrations. oaepublish.comnims.go.jp Carrier concentrations in CuI typically range from 10¹⁷ to 10¹⁹ cm⁻³, though significantly higher concentrations (e.g., 10²⁰ cm⁻³) have been achieved through defect engineering. oaepublish.comresearchgate.netnims.go.jpaip.org The material crystallizes in the cubic zinc blende structure (γ-CuI) at room temperature, which is the most stable phase below 350 °C. researchgate.netmdpi.comchalcogen.ro Various fabrication methods, including solution processes, vacuum processes (e.g., reactive sputtering, pulsed laser deposition), and iodination processes, enable its suitability for industrial applications. oaepublish.compnas.orgaip.orgacs.org

Table 1: Representative Electrical and Optical Properties of this compound Thin Films

PropertyValueConditions/NotesSource
Direct Bandgap (Eᵍ)~3.1 eVRoom Temperature oaepublish.comrsc.orguni-leipzig.deresearchgate.net
Optical Transmittance>80% (visible range) oaepublish.compnas.orgrsc.orgacs.orgacs.org
Hole Mobility (μh)0.5 - 5 cm²V⁻¹s⁻¹ (thin films)>40 cm²V⁻¹s⁻¹ (bulk), 43.9 cm²V⁻¹s⁻¹ (single grain) oaepublish.comrsc.org
Carrier Concentration (p)10¹⁷ - 10¹⁹ cm⁻³ (typical)Up to 1.15 x 10²⁰ cm⁻³ (defect engineered) oaepublish.comresearchgate.netnims.go.jpaip.org
Electrical Conductivity (σ)~156 S/cm (as-deposited)Up to 283 S/cm (I-doped) pnas.orgrsc.orgacs.org

The excellent optical and electrical properties of CuI make it a promising candidate for various electronic devices, particularly in the realm of transparent electronics. oaepublish.comrsc.org It is widely explored for its use in thin-film transistors (TFTs) and diodes. researchgate.netaip.orgaip.org The compatibility of CuI with n-type semiconductors, such as zinc oxide (ZnO), allows for the creation of high-performance p-n heterojunction diodes. For instance, n-ZnO/p-CuI heterojunction diodes have demonstrated impressive current rectification ratios of up to 2 x 10⁹ and low saturation current densities. oaepublish.com

Beyond transistors and diodes, CuI is also investigated for applications in photodetectors, where its wide bandgap helps reduce dark current and enhance the signal-to-noise ratio. oaepublish.com Furthermore, it finds utility in solar cells as a hole transport material, optical memory elements, and transparent electrodes. oaepublish.compnas.orgresearchgate.netaip.orgchalcogen.roacs.org The ability to fabricate CuI thin films using various methods, including solution-based and vacuum-based techniques, further expands its potential for integration into diverse electronic systems. oaepublish.compnas.orgaip.org

Thermoelectric Materials and Devices

This compound is a significant material for thermoelectric applications, capable of converting waste heat into electricity. mdpi.comqu.edu.qanih.gov Its high Seebeck coefficient and optical transparency make it particularly attractive for room-temperature thermoelectric energy harvesting. researchgate.netrsc.orgacs.orgmdpi.comnih.govcapes.gov.brrsc.org

CuI exhibits a high Seebeck coefficient (α), which is a key parameter for thermoelectric performance. As-prepared bulk CuI has shown a Seebeck coefficient of approximately 431 μV K⁻¹ at room temperature, leading to a power factor (α²σ) of around 70 μW m⁻¹ K⁻². researchgate.net Through various enhancement strategies, the thermoelectric power factor of CuI can be significantly improved. For example, thin film CuI has achieved power factors of 339 μW/mK² at room temperature. acs.org Defect engineering, such as thermal annealing or noble gas ion implantation, has been shown to increase the power factor from 332 ± 32 μW m⁻¹K⁻² to 578 ± 58 μW m⁻¹K⁻². researchgate.netnims.go.jpaip.org Doping with elements like aluminum (Al) has also enhanced the power factor, with 0.1 mol% Al-doped CuI achieving 79 μW m⁻¹ K⁻² at 400 K. rsc.org Composites of CuI nanowires and particles have yielded a maximum Seebeck coefficient of 1614.24 μV K⁻¹ and a power factor of 128.44 μW m⁻¹K⁻² at room temperature. rsc.org

The thermoelectric figure of merit (ZT), which quantifies the efficiency of a thermoelectric material, is a crucial metric. For CuI thin films, a ZT value of 0.21 at 300 K has been achieved, which is considerably higher than state-of-the-art p-type transparent materials. researchgate.netcapes.gov.brnih.gov Other reports show ZT values up to 0.29 for single CuI thin films. rsc.orgresearchgate.net

Table 2: Thermoelectric Performance Parameters of this compound

Material/ConditionSeebeck Coefficient (μV K⁻¹)Electrical Conductivity (S cm⁻¹)Power Factor (μW m⁻¹ K⁻²)ZT (at 300 K unless specified)Source
As-prepared bulk CuI~431~38.5 (calculated from resistivity)~70- researchgate.net
Annealed CuI (400 K)--~142 (at RT), ~160 (at 353 K)- researchgate.net
CuI thin films (vapor iodination)35296.3 (calculated from PF)339- acs.org
CuI thin films (Noble Gas Ion Implantation)--578 ± 58- researchgate.netnims.go.jpaip.org
CuI thin films (Iodine-rich growth)-~283-- pnas.orgrsc.org
CuI thin films (Solution-processed)-5.6 (at RT)-- nih.gov
CuI with 0.1 mol% Al doping--79 (at 400 K)0.08 (at 400 K) rsc.org
CuI particles/nanowires composite (60% NWs)1614.24-128.44~0.14 (at 425 K) rsc.org
p-type transparent CuI thin films---0.21 researchgate.netcapes.gov.brnih.gov
Single CuI thin films (~300 nm thickness)---0.29 rsc.orgresearchgate.net
CuI thin films (vacuum annealed, 100 °C)561.814.0443.5- researchgate.net
Sulfur-doped CuI (CuI:S)-511-63,000 MΩ⁻¹ (FOM) acs.org

Defect engineering plays a critical role in optimizing the carrier concentration and scattering processes, thereby enhancing the thermoelectric performance of CuI. researchgate.netresearchgate.netnims.go.jpaip.orgwgtn.ac.nz The intrinsic p-type conductivity of CuI is largely due to copper vacancies (VCu). researchgate.netacs.orgresearchgate.net Strategies like thermal annealing can tune the defect chemistry, leading to improvements in the power factor. For instance, annealing at moderate temperatures (around 400 K) can increase the power factor by promoting iodine depletion, which compensates for intrinsic copper vacancies. researchgate.net

Another effective defect engineering approach involves ion implantation with noble gas ions (e.g., Neon, Argon, Xenon). This method introduces point defects, such as Frenkel pairs, which can suppress compensating donors in CuI. researchgate.netnims.go.jpaip.org This suppression leads to a significant increase in Hall carrier concentration, from approximately 6.5 x 10¹⁹ cm⁻³ to 11.5 x 10¹⁹ cm⁻³. nims.go.jpaip.org This process also results in a decoupling of the Seebeck coefficient and electrical conductivity, achieved through a change in the scattering mechanism, ultimately boosting the power factor. researchgate.netnims.go.jpaip.org The presence of defects on multiple length scales, from point defects to grain boundaries, is crucial for achieving optimal thermoelectric properties by reducing lattice thermal conductivity and introducing beneficial scattering processes. wgtn.ac.nz

This compound is highly promising for the development of flexible and transparent thermoelectric generators (TEGs). researchgate.netmdpi.comqu.edu.qamdpi.comnih.govcapes.gov.brnih.govrsc.orgresearchgate.netnih.govqnl.qauq.edu.aumdpi.comdiva-portal.org These flexible devices offer several advantages, including conformability to curved surfaces, lightweight design, and the ability to harvest energy from various heat sources, including human body heat, without the need for recharging. mdpi.comqu.edu.qamdpi.comnih.govnih.govqnl.qauq.edu.au

Flexible CuI-based thermoelectric elements have been successfully demonstrated. A transparent and flexible CuI-based TEG with 17 p-n modules, incorporating Gallium-doped zinc oxide (GZO) as the n-type material, has been constructed. rsc.orgresearchgate.net Such devices can generate significant power; for example, a prototype flexible CuI/polyvinylpyrrolidone (PVP) nanocomposite film achieved a high power density of approximately 2.4 mWcm⁻² at a temperature difference of 50 K, comparable to Bi₂Te₃/Sb₂Te₃-based devices. mdpi.com Furthermore, CuI deposited on polyester (B1180765) spacer fabrics using wet chemical processes has shown Seebeck coefficients between 112 and 153 μV/K in the temperature range of 30 °C to 90 °C, demonstrating the potential for textile-integrated thermoelectric devices. mdpi.comnih.govnih.gov The low thermal conductivity of CuI films, attributed to the heavy iodine element and strong phonon scattering, further enhances their thermoelectric performance in flexible applications. capes.gov.brnih.govuq.edu.au

Two-Dimensional CuI for Low-Temperature Thermoelectrics

Two-dimensional (2D) forms of this compound, particularly monolayer β-CuI, have emerged as promising candidates for low-temperature thermoelectric applications. arxiv.orgresearchgate.netarxiv.org Thermoelectric materials are crucial for directly converting heat energy into electricity and vice versa, offering solutions for power generation from waste heat and serving as heat pumps for cooling. arxiv.org The efficiency of a thermoelectric material is quantified by its figure of merit (zT), where higher zT values indicate better performance. arxiv.org

First-principles calculations and Boltzmann transport theory have been employed to investigate the thermoelectric characteristics of monolayer β-CuI and γ-CuI. arxiv.orgarxiv.org Monolayer β-CuI demonstrates superior thermoelectric performance compared to γ-CuI, especially at low temperatures. arxiv.orgresearchgate.netarxiv.org At room temperature (300 K), the optimal zT values for monolayer β-CuI can exceed 1.50 in all cases, with particularly high values of 2.98 for p-type and 4.10 for n-type along the Zigzag (ZZ) direction, indicating significant anisotropy. arxiv.orgresearchgate.netarxiv.org At 500 K, the optimal zT values for n-type and p-type doped monolayer β-CuI along the Zigzag direction are 6.35 and 4.83, respectively, while along the Armchair (AC) direction, they are 2.79 and 3.03. arxiv.org For γ-CuI, the maximum zT value at room temperature (300 K) is 0.30 for n-type doping and 1.09 for p-type doping. arxiv.org These findings highlight the significant potential of monolayer β-CuI as a cost-effective and environmentally friendly material for low-temperature thermoelectric applications. arxiv.org

This compound is considered a promising, low-toxic, and earth-abundant alternative to commercially available low-temperature thermoelectric materials like bismuth telluride. arxiv.orgnih.gov Its flexible and transparent nature makes it suitable for applications in smart screens, windows, and portable and wearable energy devices. nih.gov CuI thin films can exhibit optical transmittance of approximately 60–85% in the wavelength range of 410–2000 nm. nih.gov By tuning the defect iodine chemistry through thermal annealing, Seebeck coefficients up to ~431 µVK⁻¹ and power factors up to ~70 µWm⁻¹K⁻² have been attained, with the best thermoelectric properties observed at moderate annealing temperatures (~430 K). nih.govresearchgate.net

Table 1: Optimal zT Values for Monolayer β-CuI and γ-CuI at Different Temperatures arxiv.org

MaterialDoping TypeTemperature (K)DirectionzT Value
β-CuIp-type300Zigzag2.98
β-CuIn-type300Zigzag4.10
β-CuIp-type300Armchair1.58
β-CuIn-type300Armchair1.52
β-CuIp-type500Zigzag4.83
β-CuIn-type500Zigzag6.35
β-CuIp-type500Armchair3.03
β-CuIn-type500Armchair2.79
γ-CuIp-type300-1.09
γ-CuIn-type300-0.30
γ-CuIp-type500-2.03
γ-CuIn-type500-0.67

Luminescent Materials and Optoelectronic Applications

This compound-based materials, especially hybrid structures, are extensively studied for their remarkable luminescent properties and potential in various optoelectronic applications, including light-emitting diodes (LEDs) and X-ray scintillators. rsc.orgmdpi.comresearchgate.netfigshare.comacs.orgresearchgate.net

Photoluminescence and Radioluminescence Properties

This compound and its hybrid materials exhibit strong photoluminescence (PL) and radioluminescence (RL). rsc.orgchemistryviews.orgaip.orgresearchgate.netresearchgate.net The photoluminescence of CuI-based compounds can be highly efficient, with photoluminescence quantum yields (PLQYs) reaching up to 84.8% in some hybrid materials. rsc.orgfigshare.com The emission wavelengths are tunable, spanning from deep blue to red (430–625 nm), and can be influenced by excitation wavelength and temperature. figshare.comacs.org For instance, some CuI-based hybrid materials show low-energy emissions in the yellow-orange region (560–610 nm). rsc.org

The luminescence properties are often linked to intrinsic defects within the CuI crystal structure. researchgate.netaip.org For example, two main PL peaks have been observed in CuI: PL1 at 2.9 eV and PL2 at 1.8 eV. aip.org PL1 is attributed to the transition and recombination between copper vacancy (VCu) and the conduction band, while PL2 is assigned to recombination from the iodine vacancy (VI) to the valence band. aip.org Cu-rich CuI samples tend to exhibit strong PL2 emission, whereas I-rich samples show negligible emission for all excitation wavelengths. aip.org

In terms of radioluminescence, CuI-based hybrid materials demonstrate high scintillation performance, with RL light yields reaching up to 29k photons MeV⁻¹ and low X-ray detection limits. rsc.orgresearchgate.net This makes them promising for X-ray scintillators and high-resolution X-ray imaging. rsc.orgchemistryviews.orgaip.orgresearchgate.net The X-ray excited radioluminescence spectrum of γ-CuI typically shows two emission bands, peaking around 410-435 nm (blue emission) and 650-750 nm (red emission). researchgate.net The blue emission is characterized by an ultrafast decay time, attributed to free excitons and trapped excitons by intrinsic copper vacancies. researchgate.net Some this compound clusters also exhibit unique afterglow emission and ultrahigh quantum yield, along with X-ray excited luminescence properties. chemistryviews.org

Table 2: Photoluminescence Properties of Selected CuI Hybrid Materials rsc.orgfigshare.commdpi.comrsc.org

Material TypeEmission Wavelength (nm)Emission ColorPLQY (%)Notes
CuI-based hybrid materials (AIO type)560–610Yellow-OrangeUp to 84.8Efficient PL, high scintillation performance. rsc.org
CuI-based hybrid networks430–625Deep Blue to RedUp to 78Tunable luminescence, microsecond lifetimes. figshare.comacs.org
1D-Cu₂I₂(5-chloropyrimidine)₂620Red6.5Potential non-rare-earth light-emitting phosphor. mdpi.com
CuI(2-mo-pz) (1D)--88.2High internal quantum yield. rsc.org
CuI-based alkylpyridine thin films457–515Blue-Used as sensors for volatile halogenated compounds. nih.gov

Hybrid Materials for Light Emission

Copper(I) halide-based hybrid materials, particularly those incorporating CuI, are gaining interest due to their structural diversity, excellent luminescence properties, facile synthesis, and non-toxic nature. rsc.orgmdpi.comresearchgate.netfigshare.comresearchgate.net These materials combine both organic and inorganic components, allowing for fine-tuning of their properties by varying the constituents. rsc.org

New CuI-based hybrid materials have been synthesized, consisting of anionic inorganic chains coordinated to cationic ligands. rsc.orgresearchgate.net These compounds exhibit high stability, solution processability, and efficient photoluminescence. rsc.orgresearchgate.net Their structures can range from 0D molecular clusters to 1D chains and 2D extended networks, built on various anionic inorganic motifs interconnected through cationic ligands via multiple Cu-N bonds. figshare.comresearchgate.netrsc.orgrsc.org This unique bonding nature contributes to their high stability towards heat and moisture and their solubility in polar aprotic solvents, enabling facile thin-film fabrication. rsc.orgosti.gov

Examples include hybrid structures with pyrazine (B50134) derivatives, where the selection of organic ligands can determine the inorganic module's structure and influence luminescence efficiency. rsc.org Another example is a new organic-inorganic hybrid structure based on a this compound staircase chain, 1D-Cu₂I₂(5-chloropyrimidine)₂, which emits red light peaking at 620 nm. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and LEDs

This compound is a significant material in the development of Organic Light-Emitting Diodes (OLEDs) and LEDs, primarily due to its properties as a p-type semiconductor, its high hole mobility, and its transparency. nanorh.comnanorh.comresearchgate.nettandfonline.comcalibrechem.com

CuI is frequently utilized as an efficient hole injection layer (HIL) or hole transport layer (HTL) in OLEDs, enhancing device performance and improving efficiency. nanorh.comresearchgate.netcalibrechem.comrsc.org Devices incorporating CuI-doped hole injection layers have shown significantly lower operating voltages and higher power efficiencies compared to undoped devices. rsc.org For instance, an OLED with a CuI-doped m-MTDATA HIL exhibited a maximum power efficiency of 5.88 lm W⁻¹, a 58% improvement over the undoped device. rsc.org This improvement is attributed to enhanced hole injection and transport due to charge transfer from organic materials to CuI, leading to increased electrical conductivity and ohmic contact formation at the ITO/HIL interface. rsc.org

Beyond its role in charge transport, CuI complexes are also explored as emissive layers in OLEDs. researchgate.netacs.orgnih.govspiedigitallibrary.org Codeposition of CuI with organic ligands, such as 3,5-bis(carbazol-9-yl)pyridine (mCPy), has enabled the fabrication of OLEDs exhibiting pure green electroluminescence at 530 nm, with a maximum luminance of 9700 cd/m² and an external quantum efficiency (EQE) of 4.4%. acs.orgnih.gov Inexpensive and highly luminescent Cu(I) complexes hold great potential as emitters, especially for white OLEDs (WOLEDs). researchgate.netspiedigitallibrary.org Red emissive OLEDs based on codeposited ligand and CuI have also been demonstrated, achieving external quantum efficiencies of around 3.5-3.6%. researchgate.net

The advantages of using CuI in OLEDs include its low cost, high hole mobility (often surpassing traditional organic materials), wide bandgap (~3.1 eV) ensuring good transparency in the visible spectrum, and high thermal and chemical stability, which contributes to longer device lifespans. tandfonline.comcalibrechem.com

Luminescent Solar Concentrators

Luminescent solar concentrators (LSCs) are another promising application for this compound-based materials. rsc.org CuI-based hybrid materials have shown substantial promise in photoluminescence-related applications, including LSCs. rsc.org These materials are of great interest for clean energy applications due to their ability to efficiently convert light, which is advantageous for LSCs. rsc.org

Nanomaterials and Nanotechnology Applications

This compound nanoparticles (CuI NPs) exhibit unique photophysical properties, such as a higher band gap and diamagnetic behavior, making them valuable in various nanotechnology applications. nanorh.comcardiff.ac.ukplantarchives.org

Optoelectronics and Photonics:

Light-Emitting Diodes (LEDs): CuI nanoparticles are utilized in LEDs for efficient light emission, particularly in the ultraviolet (UV) and visible spectra, owing to their excellent optoelectronic properties and high luminescence efficiency. nanorh.com

Photodetectors: They can be used in photodetectors, which convert light into electrical signals, due to their ability to absorb light in the UV to visible range. nanorh.com

Solar Cells: CuI is being studied as a material for solar cells, especially for thin-film photovoltaics, due to its semiconductor properties and relatively low cost. nanorh.com

Catalysis:

Organic Reactions: CuI nanoparticles are effective catalysts in a variety of organic reactions, including oxidation of alcohols, coupling reactions, and carbon-carbon bond formations, making them useful in industrial chemical synthesis. nanorh.commdpi.comrsc.org They promote Sonogashira-type coupling reactions for synthesizing alkynyl esters. rsc.org

Hydrogenation Reactions: CuI nanoparticles are also employed in hydrogenation processes, which are important in the production of fine chemicals and pharmaceuticals. nanorh.com

Environmental Catalysis: Their photocatalytic properties allow them to break down harmful organic pollutants in water and air under UV or visible light exposure, contributing to environmental remediation. nanorh.com

Environmental Remediation:

Water Purification: CuI nanoparticles can be used in photocatalytic processes to remove pollutants like dyes, pesticides, and pharmaceuticals from water. nanorh.com

Air Purification: Their photocatalytic activity extends to air purification, where they can degrade volatile organic compounds (VOCs) and other airborne pollutants under light exposure. nanorh.com

Sensing and Detection:

Gas Sensors: CuI nanoparticles are used in the design of gas sensors for detecting gases such as ammonia, nitrogen oxides, and carbon dioxide, benefiting from their high surface area and semiconducting properties. nanorh.com

Biosensors: While still an emerging area, CuI nanoparticles have shown potential as biosensors for detecting cancer biomarkers. cardiff.ac.uk

Table 3: Applications of this compound Nanoparticles nanorh.comcardiff.ac.ukplantarchives.orgmdpi.comrsc.org

Application AreaSpecific UseKey Properties Utilized
Optoelectronics & PhotonicsLEDsHigh luminescence efficiency, optoelectronic properties
PhotodetectorsUV to visible light absorption
Solar CellsSemiconductor properties, low cost
CatalysisOrganic ReactionsCatalytic activity in coupling and oxidation reactions
Hydrogenation ReactionsCatalytic activity
Environmental CatalysisPhotocatalytic properties
Environmental RemediationWater PurificationPhotocatalytic degradation of organic pollutants
Air PurificationPhotocatalytic degradation of airborne pollutants
Sensing & DetectionGas SensorsHigh surface area, semiconducting properties
BiosensorsUnique photophysical properties (emerging)

Emerging Research Frontiers and Future Prospects of Copper I Iodide

Advancements in Sustainable Synthesis and Green Chemistry Integration

The drive towards sustainable chemistry emphasizes reducing hazardous substances and waste while improving efficiency. mims.comwikidata.org Copper(I) iodide synthesis is increasingly aligning with these green chemistry principles. A notable advancement is the development of one-pot chemical synthesis methodologies for functional copper iodide-polypyrrole (CuI-PPy) nanocomposites. fishersci.atfishersci.ca This process allows for the controlled formation of nanodimensional metal salt/polymer hybrid structures, meeting green chemistry requirements by simplifying steps and potentially reducing environmental impact. fishersci.at

Furthermore, the integration of ultrasound technology has been shown to significantly enhance the efficiency and yields of reactions involving CuI, representing a greener approach to chemical synthesis. fishersci.ca The broader field of green chemistry also focuses on the use of eco-friendly solvents, alternative energy sources, and advancements in catalysis to boost efficiency and selectivity, with computational chemistry playing a crucial role in propelling eco-friendly sustainable synthesis. mims.comwikidata.orgmacsenlab.com

Optimization of Catalytic Efficiency and Selectivity

This compound is a well-recognized cocatalyst in various organic transformations, offering both efficiency and selectivity. atamanchemicals.comfishersci.ca Its applications range from cross-coupling reactions to oxidative processes. atamanchemicals.com

A significant area of optimization lies in olefin cross-metathesis reactions, where CuI acts as an effective cocatalyst. fishersci.ca It enhances reaction rates and stabilizes the catalyst, partly due to the iodide ion and its copper(I)-based phosphine-scavenging properties. fishersci.ca This approach also favors environmentally friendly solvents like diethyl ether and water, particularly when micellar catalysis is employed. fishersci.ca

In the context of CO2 electroreduction, the presence of iodide ions (I-) has been shown to tune the activity and selectivity of copper catalysts. scribd.commims.com Specifically, iodide adsorption on the copper surface can increase the negative charge, remarkably enhancing methane (B114726) (CH4) formation by up to six times compared to halide-free electrolytes. scribd.com This understanding contributes to the design of more efficient catalysts for CO2 conversion.

Table 1: Impact of Halides on Copper Catalytic Selectivity in CO2 Electroreduction

Halide AddedEffect on CO SelectivityEffect on CH4 FormationPrimary Mechanism
Chloride (Cl-)Increased scribd.comNot specifiedHalide adsorption, increased negative charge scribd.com
Bromide (Br-)Increased scribd.comNot specifiedHalide adsorption, increased negative charge scribd.com
Iodide (I-)Drops down scribd.comEnhanced (up to 6x) scribd.comHalide adsorption, increased negative charge favoring CO protonation scribd.com

Development of Novel Hybrid Materials and Composites

The development of novel hybrid materials and composites incorporating this compound is a rapidly expanding field, driven by the ability to combine the properties of inorganic CuI with organic components. quora.com

One key area is the synthesis of nanodimensional metal salt/polymer hybrid structures, such as CuI-polypyrrole (CuI-PPy) nanocomposites. fishersci.atfishersci.ca These materials exhibit high morphological stability and reproducibility, and their electrochemical activity has been verified. fishersci.at

Another promising development involves hierarchically interlaced 2D copper iodide/MXene (Ti3C2 MXene) composites. These composites demonstrate excellent thermoelectric behavior, with the interlaced architecture significantly improving electrical conductivity by over two orders of magnitude due to efficient charge transport mechanisms. The thermal conductivity is also reduced by suppressing mid- and high-frequency phonons through interfacial energy barrier scattering. This structural engineering has led to a power factor of 225 µW m-1 K-2 and a thermoelectric figure of merit (ZT) of 0.48 in CuI/5 vol.% Ti3C2 composite.

Copper(I)-iodide cluster structures, when combined with organic ligands, yield diverse polynuclear structures, from molecular complexes to extended networks. quora.com These hybrid materials possess interesting physicochemical properties, including tunable emission, making them suitable for applications in organic light-emitting diodes (OLEDs) and optical sensors. quora.com Recent machine learning-guided discovery efforts have also led to high-performance Cu(I)-I cluster scintillators for efficient X-ray luminescence imaging, enabling a detection limit for X-rays of 19.6 nGyair s-1. fishersci.ca These scintillators can be incorporated into flexible composite scintillators for X-ray imaging, achieving a static resolution of 20 lp mm-1. fishersci.ca

Enhancing Performance in Transparent Electronics and Energy Harvesting

This compound is emerging as a critical p-type semiconductor for next-generation transparent electronics and energy harvesting applications. fishersci.no Unlike traditional n-type metal oxide semiconductors such as zinc oxide (ZnO), indium(III) oxide (In2O3), and tin(IV) oxide (SnO2), transparent p-type oxide semiconductors have historically faced challenges with low optical transparency and poor electrical performance. fishersci.no CuI offers a solution with its excellent optical transparency, decent mechanical flexibility, high hole mobility, and high electrical conductivity. fishersci.no

Research has focused on developing high-quality, highly transparent p-type CuI thin films. fishersci.ca Using methods like pulsed laser deposition, researchers have achieved record mobilities for thin films, approaching half of the best reported for bulk material. fishersci.ca These advancements are crucial for developing energy-efficient and flexible thin-film electronics, including complementary metal-oxide semiconductor (CMOS) thin-film electronics like microprocessors and digital camera sensors. fishersci.ca

In energy harvesting, CuI is being explored for transparent thermoelectric coatings on windows. fishersci.caontosight.aiereztech.com These coatings can convert temperature differences into voltage, effectively generating clean electricity to power small appliances. fishersci.caontosight.ai Studies have shown enhanced optical transmittance exceeding 85% in the visible light range (560–900 nm) for CuI films, along with a significant increase in the Seebeck coefficient and power factor. ontosight.aiereztech.com For instance, annealing at 100 °C resulted in a 298% increase in the Seebeck coefficient (α = 789.5 μVK-1) and a 480% increase in the power factor (α2σ = 740.9 μWm-1 K-2). ontosight.ai The low thermal conductivity of CuI films, attributed to the heavy iodine element and strong phonon scattering, contributes to a high thermoelectric figure of merit (ZT) of 0.21 at 300 K for these films. ereztech.com

Doping strategies, such as zinc (Zn) doping, are employed to control carrier concentration and enhance device performance in CuI-based thin-film transistors (TFTs). fishersci.no A 2.5% Zn-doped CuI-based TFT fabricated via a solution process at a low annealing temperature of 80 °C exhibited high electrical performance with a mobility of 5 cm2·V-1·s-1 and a high on/off current ratio of up to 107. fishersci.no

Table 2: Performance Metrics of CuI Thin Films in Transparent Electronics and Energy Harvesting

Property/ApplicationKey Finding/PerformanceFabrication MethodCitation
Optical Transparency>85% transmittance (560-900 nm)Glancing Angle Deposition (GLAD) ereztech.com
Hole Mobility (Thin Films)~5 cm²·V⁻¹·s⁻¹ (Zn-doped)Solution process fishersci.no
On/Off Current Ratio (TFTs)Up to 10⁷ (Zn-doped)Solution process fishersci.no
Seebeck Coefficient (α)789.5 μVK⁻¹ (after annealing)Not specified (thin films) ontosight.ai
Power Factor (α²σ)740.9 μWm⁻¹K⁻² (after annealing)Not specified (thin films) ontosight.ai
Thermoelectric Figure of Merit (ZT)0.21 at 300 KVapor iodination (GLAD) ereztech.com

Computational Design and Materials Discovery

Computational methods are increasingly vital in accelerating the discovery and optimization of new materials, including this compound. mims.comwikipedia.org These techniques provide fundamental insights into material properties and guide experimental design.

Computational studies on CuI focus on understanding its band structure, intrinsic defects, and identifying promising dopants to tailor its electronic properties. fishersci.noamericanelements.com For instance, modeling techniques have been used to investigate the charge transport properties of CuI and predict a phonon-limited hole mobility of 162 cm2 V-1 s-1 at room temperature. americanelements.com These studies also reveal that reasonably localized holes from copper vacancies are the predominant source of charge carriers. americanelements.com

Machine learning (ML) is being leveraged for the guided discovery of novel Cu(I)-I cluster scintillators. fishersci.ca By combining base learning models with fused features, researchers have achieved high determination coefficients (0.88), enabling the identification of high-performance scintillators with significantly stronger radioluminescence than conventional materials like lead tungstate (B81510) (PbWO4). fishersci.ca This demonstrates the power of computational approaches in navigating the vast design space of inorganic cores and organic ligands for advanced materials. quora.comfishersci.ca The integration of computational chemistry is also propelling the development of eco-friendly and sustainable synthesis routes by predicting and optimizing reaction pathways and catalyst designs. mims.com

Q & A

Basic Research Questions

Q. How can researchers determine the empirical formula of copper(I) iodide (CuI) using gravimetric analysis?

  • Methodological Answer : Dissolve a known mass of CuI in a solvent (e.g., ammonia) to form a soluble complex. Precipitate iodide ions by adding excess silver nitrate (AgNO₃), forming AgI. Filter, dry, and weigh the AgI precipitate. Calculate the molar ratio of Cu to I using stoichiometry and confirm the empirical formula (CuI) .
  • Key Considerations : Ensure complete precipitation by maintaining acidic conditions and avoiding co-precipitation of other salts. Validate results with elemental analysis or X-ray diffraction (XRD) .

Q. Why do common synthesis protocols for CuI prioritize hydrous CuSO₄·5H₂O and Na₂S₂O₃·5H₂O over anhydrous reagents?

  • Methodological Answer : Hydrous reagents provide structural water molecules that act as ligands, facilitating redox reactions. For example, water in CuSO₄·5H₂O donates protons to stabilize Cu⁺ ions during reduction from Cu²⁺. Anhydrous reagents lack this stabilizing effect, leading to incomplete reduction or side reactions .
  • Experimental Design Tip : Compare yields and purity using hydrous vs. anhydrous reagents under controlled pH and temperature. Monitor reaction progress via UV-Vis spectroscopy to track Cu²⁺ reduction .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in the stability of CuI clusters with encapsulated iodide ions?

  • Methodological Answer : Model clusters (e.g., [Cu₁₁(μ₉-I)(μ₃-I)₃L₆]⁺) using DFT to analyze bonding between iodide and copper. Calculate bond dissociation energies and electron density maps to assess iono-covalent interactions. Compare simulated phosphorescence spectra with experimental data to validate stability predictions .
  • Data Interpretation : Discrepancies between theoretical and experimental stability may arise from solvent effects or ligand flexibility. Use molecular dynamics (MD) simulations to account for solvation .

Q. What strategies optimize the design of CuI-based emissive materials for optoelectronic applications?

  • Methodological Answer : Synthesize CuI clusters with organic ligands (e.g., dithiophosphates) to modulate emission properties. Characterize photoluminescence quantum yields (PLQY) and lifetimes. Correlate ligand electron-withdrawing/donating effects with emission wavelength shifts .
  • Advanced Synthesis : Use solvothermal methods to control cluster dimensionality (0D molecular vs. 3D extended networks). Validate structural integrity via single-crystal XRD and TEM .

Data Contradiction Analysis

Q. How to address conflicting reports on CuI’s redox behavior in iodide-rich vs. arsenical environments?

  • Resolution Strategy : In iodide-rich systems, CuI is stable due to low solubility (Ksp ≈ 1 × 10⁻¹²). However, in arsenical solutions, arsenic acid (H₃AsO₄) oxidizes iodide to iodine (I₂) at pH < 3.5, destabilizing CuI. Buffer the solution at pH > 5.7 using phthalate to suppress arsenic interference .
  • Experimental Validation : Perform iodometric titrations under varying pH and arsenic concentrations. Use cyclic voltammetry to monitor redox potentials .

Structural and Analytical Techniques

Q. What spectroscopic methods best characterize CuI’s coordination environment in solution?

  • Methodological Answer :

  • EXAFS (Extended X-ray Absorption Fine Structure) : Probe Cu-I bond distances and coordination numbers.
  • NMR Spectroscopy : Use ¹H/¹³C NMR to study ligand dynamics in CuI complexes.
  • Raman Spectroscopy : Identify vibrational modes of Cu-I bonds (e.g., ~150 cm⁻¹) .
    • Table: Key Spectral Signatures of CuI
TechniqueSignatureApplication
XRDCubic zinc blende structure (a = 6.04 Å)Confirm crystallinity
UV-VisAbsorption edge ~300 nmBandgap determination

Literature Review and Experimental Reproducibility

Q. How to resolve inconsistencies in reported synthetic yields of CuI across literature?

  • Methodological Answer : Systematically vary reaction parameters (temperature, stoichiometry, solvent polarity) and compare yields. Use ICP-OES to quantify Cu and I in products. Cross-reference protocols from high-impact journals (e.g., Inorganic Syntheses) for standardized methods .
  • Critical Analysis : Discrepancies often arise from unaccounted side reactions (e.g., thiosulfate disproportionation). Monitor byproducts via GC-MS or ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.